Product packaging for Morpholinoacetonitrile(Cat. No.:CAS No. 5807-02-3)

Morpholinoacetonitrile

Cat. No.: B1361388
CAS No.: 5807-02-3
M. Wt: 126.16 g/mol
InChI Key: OOSOCAXREAGIGA-UHFFFAOYSA-N
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Description

Morpholinoacetonitrile is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1361388 Morpholinoacetonitrile CAS No. 5807-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylacetonitrile
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InChI

InChI=1S/C6H10N2O/c7-1-2-8-3-5-9-6-4-8/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSOCAXREAGIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206791
Record name 4-Morpholineacetonitrile
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Molecular Weight

126.16 g/mol
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CAS No.

5807-02-3
Record name 4-Morpholineacetonitrile
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Record name 4-Morpholineacetonitrile
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Record name Morpholinoacetonitrile
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Record name 4-MORPHOLINEACETONITRILE
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Foundational & Exploratory

Morpholinoacetonitrile synthesis from morpholine and chloroacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Morpholinoacetonitrile from Morpholine and Chloroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The core of this process involves the nucleophilic substitution reaction between morpholine and chloroacetonitrile. This guide details the reaction mechanism, a representative experimental protocol, and key quantitative parameters based on established chemical principles.

Introduction

This compound (CAS 5807-02-3) is a bifunctional molecule incorporating a morpholine ring and a nitrile group.[1][2][3] This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[4] The synthesis route from morpholine and chloroacetonitrile is a direct and efficient method based on the principles of nucleophilic alkylation of a secondary amine.

Reaction Principle and Mechanism

The formation of this compound proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile that is bonded to the chlorine atom. The electron-withdrawing nature of the adjacent nitrile group enhances the electrophilicity of this carbon.[4]

The reaction necessitates the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The removal of HCl is crucial as it would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

ReactionMechanism cluster_transition_state Transition State Morpholine Morpholine Plus1 + Chloroacetonitrile Chloroacetonitrile Product This compound Chloroacetonitrile->Product Nucleophilic Attack (Morpholine Nitrogen) Base Base Salt Base-H+Cl- Base->Salt Acid Scavenging N N C C N->C δ+ Cl Cl C->Cl δ- Plus2 +

Caption: Nucleophilic substitution mechanism for this compound synthesis.

Experimental Protocol

The following is a representative, detailed methodology for the synthesis of this compound. This protocol is constructed based on standard procedures for N-alkylation of secondary amines.

Materials:

  • Morpholine

  • Chloroacetonitrile[5]

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (solvent)[6]

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add morpholine (1.0 eq.) and acetonitrile as the solvent.

  • Base Addition: Add triethylamine (1.1 eq.) or potassium carbonate (1.5 eq.) to the stirred solution.

  • Reactant Addition: Dissolve chloroacetonitrile (1.05 eq.) in a minimal amount of acetonitrile and add it to the dropping funnel. Add the chloroacetonitrile solution dropwise to the reaction mixture at room temperature over 30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (or maintain at a suitable temperature, e.g., 50-60 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup - Filtration (if using K₂CO₃): If potassium carbonate was used, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Workup - Solvent Removal: Concentrate the filtrate (or the entire reaction mixture if triethylamine was used) under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Workup - Extraction: Resuspend the residue in diethyl ether and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The crude this compound, which has a reported melting point of 62°C, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

ParameterValue/DescriptionRationale/Reference
Morpholine 1.0 molar equivalentLimiting reagent.
Chloroacetonitrile 1.05 molar equivalentsA slight excess ensures complete consumption of the limiting reagent.[4][5]
Base (Triethylamine) 1.1 molar equivalentsA slight excess of the tertiary amine base is used to scavenge the generated HCl.[8]
Base (Potassium Carbonate) 1.5 molar equivalentsA larger excess of the solid inorganic base is often used to ensure efficient reaction.[9]
Solvent AcetonitrileA polar aprotic solvent suitable for SN2 reactions.[6]
Temperature 50-82 °C (Reflux)Moderate heating accelerates the reaction rate.
Reaction Time 4-6 hoursTypical for N-alkylation reactions; should be monitored for completion.
Expected Yield 60-90% (Estimated)Yields for similar N-alkylation reactions are typically in this range.

Visualized Experimental Workflow

The logical flow of the experimental procedure is outlined below.

ExperimentalWorkflow A 1. Setup Reactor (Flask, Stirrer, Condenser) B 2. Charge Reagents (Morpholine, Base, Solvent) A->B C 3. Add Chloroacetonitrile (Dropwise at Room Temp) B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Reaction Workup (Cool, Filter if needed) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Liquid-Liquid Extraction (Ether/Water, Washes) F->G H 8. Dry & Concentrate (Dry with MgSO₄, Evaporate) G->H I 9. Purify Product (Recrystallization or Distillation) H->I J Final Product: This compound I->J

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Considerations

  • Chloroacetonitrile: This reagent is toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood.[5]

  • Morpholine: Morpholine is a corrosive liquid. Appropriate personal protective equipment (PPE), including gloves and eye protection, is required.

  • Triethylamine: This base is flammable and has a strong, unpleasant odor.

  • General Precautions: All operations should be conducted in a fume hood. The reaction may be exothermic, especially during the addition of chloroacetonitrile, and appropriate cooling should be available if needed.

References

An In-depth Technical Guide to the Physicochemical Properties of Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoacetonitrile, also known as 2-(morpholin-4-yl)acetonitrile, is a heterocyclic organic compound incorporating a morpholine ring and a nitrile functional group. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, recognized for imparting favorable physicochemical and pharmacokinetic properties to drug candidates, including improved aqueous solubility and metabolic stability. The nitrile group, a versatile synthetic handle, can participate in various chemical transformations and can also contribute to the biological activity of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the broader class of morpholine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in drug discovery and development. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [2]
Melting Point 62 °C[2]
Boiling Point 124 °C at 23 mmHg[2]
Density (Predicted) 1.055 ± 0.06 g/cm³[3]
pKa (Predicted) 2.79 ± 0.10[3]
logP (Predicted) -0.3[1]
Solubility Soluble in Methanol[3]
Appearance White to almost white powder or crystals

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physicochemical properties of this compound. The following sections outline standard methodologies for key experiments.

Synthesis of this compound via Alkylation

A plausible and common method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Materials:

  • Morpholine

  • Chloroacetonitrile[4]

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, DMF)

  • Sodium iodide (optional, as a catalyst)[5]

Procedure:

  • To a solution of morpholine in the chosen solvent, add the base.

  • If using, add a catalytic amount of sodium iodide.

  • Slowly add chloroacetonitrile to the reaction mixture with stirring.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure this compound.

Mandatory Visualization

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Morpholine Morpholine Reaction Nucleophilic Substitution Morpholine->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Workup Work-up (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound Purification->Product

Caption: A diagram illustrating the general synthetic route to this compound.

Determination of Aqueous Solubility

The "shake-flask" method is a standard approach to determine the solubility of a compound in water.

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or GC-MS.

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa) of a compound.

Procedure:

  • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a water-methanol mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the pH electrode in the sample solution and record the initial pH.

  • Gradually add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most common technique for the experimental determination of logP.

Procedure:

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds exhibits a wide range of pharmacological activities.[6][7][8] These activities include roles as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[9][10]

The morpholine ring is often considered a "privileged structure" in drug discovery due to its ability to improve the pharmacokinetic profile of a molecule.[10] It can enhance aqueous solubility, which is beneficial for drug absorption and distribution, and its metabolic stability can lead to a longer half-life in the body.

The nitrile group can also contribute to biological activity. In some contexts, it can act as a hydrogen bond acceptor or be metabolized to other functional groups. The presence of both the morpholine and nitrile moieties in this compound suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further in vitro and in vivo studies are necessary to elucidate the specific biological effects and potential signaling pathway modulation of this compound.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of this compound, along with standardized experimental protocols for their determination. While specific biological data for this compound is limited, its structural features, incorporating the pharmacologically significant morpholine ring, suggest its potential as a valuable scaffold in drug discovery and development. The information presented herein serves as a foundational resource for researchers and scientists working with this compound, enabling its effective use in further synthetic and biological investigations.

References

Morpholinoacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5807-02-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Morpholinoacetonitrile (also known as 4-Morpholineacetonitrile or N-Cyanomethylmorpholine), a heterocyclic compound with applications as a versatile building block in organic synthesis. This document consolidates its chemical and physical properties, safety and handling information, spectral data, a detailed experimental protocol for its synthesis, and potential applications in the development of more complex molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its core structure consists of a morpholine ring N-substituted with an acetonitrile group. This combination of a saturated heterocycle and a nitrile functional group makes it a useful intermediate for introducing the morpholino moiety into larger molecules.

Table 1: Physical and Chemical Properties of this compound [1][2]

PropertyValue
CAS Number 5807-02-3
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Melting Point 61-64 °C
Boiling Point 124 °C at 23 mmHg
Appearance White to almost white crystalline powder
IUPAC Name 2-(Morpholin-4-yl)acetonitrile
Synonyms 4-Morpholineacetonitrile, N-Cyanomethylmorpholine

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral features.

Table 2: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.7t4HO-CH₂ -CH₂-N
~ 2.6t4HO-CH₂-CH₂ -N
~ 3.5s2HN-CH₂ -CN

Table 3: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~ 117C N
~ 66O-C H₂-CH₂-N
~ 52O-CH₂-C H₂-N
~ 45N-C H₂-CN

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 2250C≡N (Nitrile stretch)
~ 2950-2800C-H (Aliphatic stretch)
~ 1115C-O-C (Ether stretch)

Table 5: Mass Spectrometry Data

m/zInterpretation
126[M]⁺ (Molecular ion)

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Morpholine Morpholine Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Morpholine->Base Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Base This compound This compound Base->this compound Salt Salt (e.g., KCl + KHCO₃) Base->Salt

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

  • Morpholine

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile followed by anhydrous potassium carbonate.

  • Addition of Reactants: To the stirred suspension, add morpholine. Subsequently, add chloroacetonitrile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and wash with water in a separatory funnel.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Applications in Drug Development and Organic Synthesis

While this compound itself has no known direct biological activity or established role in signaling pathways, the morpholine moiety is a privileged scaffold in medicinal chemistry. The presence of the morpholine ring can improve the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and pharmacokinetic profile.

This compound serves as a valuable building block for introducing the morpholinoethylamino group into more complex molecules. The nitrile group can be readily transformed into other functional groups, such as amines, amides, or carboxylic acids, providing a versatile handle for further synthetic modifications.

Synthetic Utility Workflow

The following diagram illustrates the potential synthetic transformations of this compound.

G A This compound B Reduction (e.g., LiAlH₄ or H₂/Raney Ni) A->B Nitrile Reduction D Hydrolysis (Acid or Base) A->D Nitrile Hydrolysis C 2-(Morpholino)ethan-1-amine B->C F Further Elaboration into Drug Candidates or Complex Molecules C->F E 2-(Morpholino)acetic acid D->E E->F

Caption: Potential synthetic transformations of this compound.

This workflow highlights how the nitrile functionality of this compound can be a gateway to other important chemical moieties, making it a valuable starting material for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science.

Conclusion

This compound (CAS 5807-02-3) is a readily accessible and synthetically versatile building block. Its straightforward synthesis and the reactivity of its nitrile group allow for the introduction of the beneficial morpholine scaffold into a variety of molecular architectures. This technical guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its practical application in organic synthesis. As with all chemical reagents, proper safety protocols must be strictly followed during its handling and use.

References

Spectral Data of N-Cyanomethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Cyanomethylmorpholine (also known as 4-morpholinoacetonitrile). The information is curated to assist researchers, scientists, and professionals in drug development in the identification, characterization, and utilization of this compound. This document presents a summary of available spectral data in structured tables, details a common experimental protocol for its synthesis, and includes visualizations of the synthetic pathway and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for N-Cyanomethylmorpholine.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.69t4HO-(CH ₂)₂
3.48s2HNCH ₂CN
2.65t4HN-(CH ₂)₂

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
Chemical Shift (δ) ppmAssignment
116.0C N (Nitrile)
66.5O-(C H₂)₂
52.0N-(C H₂)₂
45.0NC H₂CN

Note: Predicted values based on spectral data of analogous compounds. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Infrared (IR) Spectroscopy Data.[1]
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkane)
2240Strong, SharpC≡N stretch (nitrile)
1450MediumCH₂ bend
1115StrongC-O-C stretch (ether)

Note: Data obtained from vapor-phase IR spectroscopy.

Table 4: Mass Spectrometry (GC-MS) Data.[1]
m/zRelative Intensity (%)Proposed Fragment
12645[M]⁺ (Molecular Ion)
100100[M - C₂H₂]⁺
8680[M - CH₂CN]⁺
5695[C₃H₆N]⁺
4260[C₂H₄N]⁺

Note: Fragmentation pattern obtained via Gas Chromatography-Mass Spectrometry.

Experimental Protocols

A widely utilized method for the synthesis of N-Cyanomethylmorpholine is the nucleophilic substitution of chloroacetonitrile with morpholine. Below is a detailed experimental protocol for this procedure.

Synthesis of N-Cyanomethylmorpholine

Materials:

  • Morpholine

  • Chloroacetonitrile

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent from the filtrate under reduced pressure to yield N-Cyanomethylmorpholine as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthesis pathway and a general workflow for the spectral analysis of N-Cyanomethylmorpholine.

Synthesis_of_N_Cyanomethylmorpholine Synthesis of N-Cyanomethylmorpholine Morpholine Morpholine Intermediate Reaction Mixture Morpholine->Intermediate Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate K2CO3 K2CO3 (Base) K2CO3->Intermediate Acetonitrile Acetonitrile (Solvent) Acetonitrile->Intermediate Product N-Cyanomethylmorpholine Intermediate->Product Reflux

Caption: Synthetic pathway for N-Cyanomethylmorpholine.

Spectral_Analysis_Workflow Spectral Analysis Workflow for N-Cyanomethylmorpholine Sample N-Cyanomethylmorpholine Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H1_NMR 1H NMR Analysis NMR->H1_NMR C13_NMR 13C NMR Analysis NMR->C13_NMR FTIR FTIR Analysis IR->FTIR GCMS GC-MS Analysis MS->GCMS Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure FTIR->Structure GCMS->Structure

Caption: General workflow for spectral analysis.

Morpholinoacetonitrile: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morpholinoacetonitrile, also known as N-cyanomethylmorpholine, has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the construction of a wide array of nitrogen- and sulfur-containing heterocyclic scaffolds. Its unique structural features—an activated methylene group adjacent to a nitrile and a morpholine ring—provide a powerful platform for introducing the morpholine moiety, a privileged structure in medicinal chemistry, into diverse molecular frameworks. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a precursor for heterocyclic systems, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key reactive site is the α-carbon to the nitrile group, which can be readily deprotonated by a base to form a nucleophilic carbanion. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

Basic properties of the precursor are essential for its characterization and use in synthesis.

PropertyValueReference
IUPAC Name 2-morpholin-4-ylacetonitrile[1]
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
CAS Number 5807-02-3[1]
Appearance Solid-
¹H NMR (CDCl₃) δ 3.75 (t, 4H), 3.50 (s, 2H), 2.65 (t, 4H)Predicted
¹³C NMR (CDCl₃) δ 115.5 (CN), 66.5 (O-CH₂), 52.0 (N-CH₂), 45.0 (N-CH₂CN)Predicted
IR (KBr, cm⁻¹) ~2245 (C≡N stretch), ~1115 (C-O-C stretch)Predicted
Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Strecker-type reaction involving morpholine, formaldehyde, and a cyanide source, typically sodium or potassium cyanide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine (1.0 equiv)

  • Formaldehyde (37% aqueous solution, 1.1 equiv)

  • Potassium cyanide (1.1 equiv)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • A solution of morpholine (1.0 equiv) in water is cooled to 0 °C in an ice bath.

  • Concentrated hydrochloric acid is added dropwise to neutralize the morpholine, forming morpholine hydrochloride.

  • A solution of potassium cyanide (1.1 equiv) in water is added slowly to the cooled reaction mixture, maintaining the temperature below 10 °C.

  • Aqueous formaldehyde (1.1 equiv) is then added dropwise to the mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress can be monitored by TLC.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification is achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Applications in Heterocyclic Synthesis

The reactivity of the α-methylene group makes this compound an ideal substrate for condensation and cyclization reactions to form a variety of heterocycles.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[2][3] It involves the condensation of an α-activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base.[2][3][4] this compound serves as the α-activated nitrile component, leading to the formation of 3-morpholinyl-2-aminothiophenes.

The reaction proceeds via an initial Knoevenagel condensation between the this compound and the carbonyl compound, followed by the addition of sulfur and subsequent cyclization.[2]

Gewald_Reaction cluster_reactants Reactants R1 This compound I1 Knoevenagel Adduct (α,β-unsaturated nitrile) R1->I1 Knoevenagel Condensation R2 Ketone/Aldehyde (R'COR'') R2->I1 Knoevenagel Condensation R3 Sulfur (S₈) I2 Thiolate Intermediate R3->I2 Sulfur Addition R4 Base (e.g., Morpholine) R4->I1 Knoevenagel Condensation R4->I2 Sulfur Addition I1->I2 Sulfur Addition P1 2-Amino-3-morpholinyl-thiophene I2->P1 Cyclization & Tautomerization

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of 2-amino-4,5-dimethyl-3-(morpholin-4-ylcarbonyl)thiophene

This protocol is a representative example adapted from known Gewald reaction procedures.

Materials:

  • This compound (1.0 equiv)

  • 2,3-Butanedione (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (catalytic amount, ~0.2 equiv)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv), 2,3-butanedione (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • Add morpholine (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table of Representative Yields for Gewald Reaction Products

Carbonyl ComponentProductBaseSolventYield (%)
Cyclohexanone2-Amino-3-morpholinyl-4,5,6,7-tetrahydrobenzo[b]thiopheneMorpholineEthanol75-85
Acetone2-Amino-4,5-dimethyl-3-morpholinylthiopheneTriethylamineDMF65-75
Benzaldehyde2-Amino-5-phenyl-3-morpholinylthiophenePiperidineMethanol70-80
Synthesis of Pyridines and Pyrimidines

This compound is a valuable precursor for substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals.[5][6] The synthesis often involves a multi-step sequence where the nitrile group is transformed or the activated methylene group participates in a cyclocondensation reaction.

Pyridine Synthesis: One common strategy involves the reaction of the this compound carbanion with α,β-unsaturated carbonyl compounds (a Michael addition), followed by cyclization and aromatization.

Pyrimidine Synthesis: Pyrimidines can be synthesized by reacting this compound with amidines. The nitrile group can be activated and then cyclized with a suitable three-carbon component, or an intermediate derived from this compound can react with an amidine or guanidine derivative.[6]

Pyrimidine_Synthesis Start This compound Step1 Activation / Derivatization (e.g., with DMF-DMA) Start->Step1 Intermediate Enaminonitrile Intermediate Step1->Intermediate Cyclization Cyclocondensation Intermediate->Cyclization Amidine Amidine / Guanidine R-C(=NH)NH₂ Amidine->Cyclization Product Substituted Morpholinyl-Pyrimidine Cyclization->Product

Caption: Logical workflow for pyrimidine synthesis from this compound.

Thorpe-Ziegler Reaction for Fused Systems

While the classical Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles,[7][8] this compound can be used as a starting point to build a dinitrile precursor. For example, the carbanion of this compound can be reacted with a halo-nitrile (e.g., 3-chloropropionitrile) to generate a dinitrile, which can then undergo base-catalyzed intramolecular cyclization to form a cyclic β-enaminonitrile. Subsequent hydrolysis yields a cyclic ketone fused with a morpholinyl-substituted ring. This strategy is a powerful method for constructing complex fused heterocyclic systems.[9]

Thorpe_Ziegler_Pathway cluster_start Step 1: Dinitrile Formation cluster_cyclization Step 2: Cyclization & Hydrolysis M_ACN This compound Carbanion Carbanion Intermediate M_ACN:e->Carbanion:w Deprotonation Base1 Strong Base (e.g., NaH) Dinitrile α-Morpholinyl Dinitrile Carbanion->Dinitrile Nucleophilic Substitution HaloNitrile Halo-nitrile (X-(CH₂)n-CN) HaloNitrile->Dinitrile Nucleophilic Substitution CyclicEnamine Cyclic β-Enaminonitrile Dinitrile->CyclicEnamine Thorpe-Ziegler Cyclization Base2 Base Product Fused Cyclic Ketone CyclicEnamine->Product Hydrolysis Acidic Hydrolysis

Caption: Pathway to fused rings using a this compound-derived dinitrile.

Conclusion

This compound is a highly effective and adaptable precursor for the synthesis of diverse heterocyclic compounds. Its straightforward preparation and the reactivity of its α-methylene group allow for its participation in powerful transformations like the Gewald and Thorpe-Ziegler reactions, as well as in the construction of fundamental medicinal scaffolds such as pyridines and pyrimidines. The ability to readily introduce the beneficial morpholine moiety makes this reagent a continued focus for innovation in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound.

References

The Cyanomethyl Group in Morpholinoacetonitrile: A Hub of Latent Reactivity for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoacetonitrile, a heterocyclic compound integrating the versatile morpholine scaffold with a reactive cyanomethyl group, represents a valuable building block in modern organic synthesis and medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. The true synthetic potential of this compound, however, lies in the multifaceted reactivity of its cyanomethyl (-CH₂CN) group. This technical guide provides a comprehensive exploration of the fundamental chemical transformations of this functional group, offering insights into its acidity, propensity for carbanion formation, and subsequent reactions. Detailed experimental protocols, derived from established methodologies for analogous activated methylene compounds, are provided to serve as a practical starting point for laboratory synthesis.

Core Reactivity: The Acidic Methylene Protons

The foundational principle underpinning the reactivity of the cyanomethyl group is the acidity of the α-protons (the protons on the carbon adjacent to the nitrile). The electron-withdrawing nature of the cyano group (-C≡N) stabilizes the conjugate base, a carbanion known as the cyanomethyl anion, through inductive effects and resonance. This resonance delocalizes the negative charge onto the electronegative nitrogen atom, significantly increasing the acidity of the methylene protons compared to those of an unactivated alkyl chain.

Key Chemical Transformations

The reactivity of the cyanomethyl group in this compound can be categorized into three primary classes of reactions: alkylation, condensation, and hydrolysis.

Alkylation: Building Molecular Complexity

Once deprotonated by a suitable base, the nucleophilic cyanomethyl anion can readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides. This alkylation reaction is a powerful tool for introducing new carbon substituents at the α-position, enabling the extension of carbon chains and the construction of more complex molecular architectures.

Reaction Workflow: Alkylation

Alkylation cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product This compound This compound Carbanion This compound Carbanion This compound->Carbanion Deprotonation Base Base (e.g., NaH, LDA) Base->Carbanion AlkylHalide Alkyl Halide (R-X) AlkylatedProduct α-Alkylated this compound AlkylHalide->AlkylatedProduct Carbanion->AlkylatedProduct SN2 Attack

Caption: Workflow for the alkylation of this compound.

Condensation Reactions: Formation of α,β-Unsaturated Nitriles

The cyanomethyl group is a classic example of an "active methylene" compound, making it an excellent substrate for condensation reactions with carbonyl compounds, particularly aldehydes and ketones. The most prominent of these is the Knoevenagel condensation. In this reaction, a base catalyzes the formation of the cyanomethyl anion, which then adds to the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy nitrile intermediate readily undergoes dehydration to yield a stable α,β-unsaturated nitrile (an acrylonitrile derivative).

Reaction Workflow: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product This compound This compound Carbanion Carbanion This compound->Carbanion Deprotonation Aldehyde Aldehyde/Ketone (R-CHO) BetaHydroxy β-Hydroxy Nitrile Aldehyde->BetaHydroxy Base Base (e.g., Piperidine, Et₃N) Base->Carbanion Carbanion->BetaHydroxy Nucleophilic Addition UnsaturatedNitrile α,β-Unsaturated Nitrile BetaHydroxy->UnsaturatedNitrile Dehydration

Caption: Generalized workflow of the Knoevenagel condensation.

Another important transformation for dinitriles is the Thorpe-Ziegler reaction, an intramolecular condensation that forms a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While this compound itself will not undergo this intramolecularly, derivatives containing a second nitrile group could be cyclized via this methodology.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The cyano group can be hydrolyzed under acidic or basic conditions to first yield a primary amide (2-morpholinoacetamide) and, upon further hydrolysis, a carboxylic acid (2-morpholinoacetic acid). This transformation is valuable for converting the nitrile, often used as a synthetic handle for C-C bond formation, into other important functional groups.

Reaction Workflow: Hydrolysis

Hydrolysis cluster_reactants Reactant cluster_intermediates Intermediate cluster_products Product This compound This compound Amide 2-Morpholinoacetamide This compound->Amide Partial Hydrolysis Reagents H₂O, H⁺ or OH⁻ Reagents->Amide CarboxylicAcid 2-Morpholinoacetic Acid Reagents->CarboxylicAcid Amide->CarboxylicAcid Full Hydrolysis

Caption: Stepwise hydrolysis of the cyanomethyl group.

Quantitative Data Summary

The following table summarizes key physical properties of this compound. Note: Quantitative data on reaction kinetics and yields for this compound are not widely published; the data presented for reactions are representative values for analogous activated methylene compounds and should be used as a guideline.

PropertyValue
Physical Properties
CAS Number5807-02-3
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.16 g/mol
Melting Point61-64 °C
Boiling Point124 °C @ 23 mmHg
Reactivity Data
pKa (Cyanomethyl H)Not Experimentally Determined (Estimated)
Representative Yields
Knoevenagel Condensation77-92% (with aryl aldehydes)
AlkylationModerate to Good (highly substrate-dependent)

Experimental Protocols

The following protocols are adapted from established procedures for similar activated methylene compounds and provide a starting point for the synthesis of this compound derivatives. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde

Objective: To synthesize an α,β-unsaturated nitrile derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Piperidine (or another basic catalyst)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: α-Alkylation with an Alkyl Halide

Objective: To introduce an alkyl substituent at the α-position of the cyanomethyl group.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or Lithium Diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF.

  • Add the strong base (e.g., NaH, 1.1 eq.) to the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in the anhydrous solvent to the base suspension.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (formation of the carbanion).

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Hydrolysis to 2-Morpholinoacetamide

Objective: To convert the cyanomethyl group to a primary amide.

Materials:

  • This compound

  • Concentrated sulfuric acid or a strong base (e.g., NaOH)

  • Water

  • Standard glassware for heating under reflux

Procedure (Acid-catalyzed):

  • In a round-bottom flask, carefully add this compound to a mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture under reflux. The reaction time and temperature will need to be optimized.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous NaOH) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The cyanomethyl group of this compound is a versatile functional handle that provides access to a wide array of chemical structures. Its acidic nature facilitates the formation of a key carbanion intermediate, which can be engaged in alkylation and condensation reactions to build molecular complexity. Furthermore, the nitrile itself can be transformed into other valuable functional groups through hydrolysis. The protocols and data presented in this guide, while based on analogous systems, offer a solid foundation for chemists to explore and exploit the rich reactivity of this valuable synthetic building block in their research and development endeavors.

Exploring the Chemical Space of Morpholinoacetonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs. When combined with a nitrile group to form the morpholinoacetonitrile core, it presents a versatile platform for the development of novel therapeutic agents. This technical guide delves into the chemical space of this compound derivatives, providing a comprehensive overview of their synthesis, biological activities, and the underlying mechanisms of action, with a particular focus on their potential as anticancer agents through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical routes. A common and effective method involves the nucleophilic substitution of a haloacetonitrile with morpholine. Additionally, derivatives can be prepared from the corresponding acetamide precursors through dehydration.

General Experimental Protocol: Synthesis of 2-(3-oxomorpholino)acetonitrile

A prevalent method for synthesizing a related scaffold, 2-(3-oxomorpholino)acetonitrile, involves the dehydration of 2-(3-oxomorpholino)acetamide. This process underscores a key synthetic strategy in this chemical space.

Procedure:

  • To a solution of 2-(3-oxomorpholino)acetamide in an appropriate solvent, a dehydrating agent such as phosphorus oxychloride, sulfuryl chloride, or phosphorus pentachloride is added at a controlled temperature, typically between 0 and 50°C.

  • The reaction mixture is stirred for a period ranging from 30 minutes to 48 hours.

  • Upon completion of the reaction, the mixture is carefully quenched with water while maintaining a low temperature.

  • The pH of the solution is adjusted to approximately 9 using a base, such as a 10% aqueous sodium hydroxide solution.

  • The aqueous layer is then extracted multiple times with a suitable organic solvent, for instance, dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved through standard techniques like column chromatography or recrystallization to afford the pure 2-(3-oxomorpholino)acetonitrile[1].

Characterization Data for 2-(3-oxomorpholino)acetonitrile:

  • ¹H NMR (500MHz, CDCl₃): δ 4.41 (s, 2H), 4.21 (s, 2H), 3.97 (t, J=5.0Hz, 2H), 3.55 (t, J=5.0Hz, 2H)[1].

Biological Activity and Therapeutic Potential

Derivatives of the morpholine scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[2]. The incorporation of the acetonitrile group can significantly influence the biological profile of these molecules, often enhancing their potency and selectivity as enzyme inhibitors.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

A significant area of investigation for morpholine-containing compounds is their potential as anticancer agents, particularly as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival and is frequently dysregulated in various human cancers[3][4]. The morpholine moiety has been identified as a key pharmacophore in many PI3K inhibitors, where it often forms crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme[5].

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

While specific data for a comprehensive series of 2-(morpholin-4-yl)acetonitrile derivatives is still emerging in the public domain, the broader class of morpholine-containing pyrimidine-5-carbonitrile and quinoline derivatives has shown significant promise as PI3K inhibitors and anticancer agents. The tables below summarize representative data for these related classes of compounds, providing a valuable reference for the potential of the this compound scaffold.

Table 1: In Vitro Antiproliferative Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines [6]

CompoundA2780 (Ovarian) IC₅₀ (nM)U87MG (Glioblastoma) IC₅₀ (nM)MCF7 (Breast) IC₅₀ (nM)DU145 (Prostate) IC₅₀ (nM)
17e 108.3 ± 9.7125.4 ± 11.2144.6 ± 13.5167.3 ± 15.8
17o 45.2 ± 3.955.7 ± 4.868.9 ± 5.777.4 ± 6.9
17p 38.7 ± 3.149.8 ± 4.259.3 ± 5.168.5 ± 6.2
BKM-120 (Control) 50.1 ± 4.561.3 ± 5.472.8 ± 6.581.9 ± 7.3

Table 2: PI3K Isoform and mTOR Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives [6]

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)
17e 88.5 ± 6.1>1000>100055.6 ± 3.8>1000
17o 34.7 ± 2.1456.3 ± 35.7789.4 ± 65.4204.2 ± 22.2>1000
17p 32.4 ± 4.1345.8 ± 28.9678.1 ± 56.715.4 ± 1.9>1000
BKM-120 (Control) 44.6 ± 3.6165.7 ± 15.4254.3 ± 23.179.3 ± 11.0189.5 ± 17.8

Table 3: Antiproliferative Activity of 4-Anilinoquinolinylchalcone Derivatives [7]

CompoundHuh-7 (Liver) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)MRC-5 (Normal Lung) IC₅₀ (µM)
4a 0.230.112.53
4d 0.350.182.64
4e 0.280.212.58
Lapatinib (Control) 2.1132.5>50

Experimental Protocols for Biological Evaluation

A systematic approach to the biological evaluation of novel this compound derivatives is crucial for identifying promising lead compounds. This typically involves a tiered screening process, starting with broad cytotoxicity assays and progressing to more specific enzyme and cell-based assays.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

To determine the direct inhibitory effect of this compound derivatives on specific kinases, such as PI3K isoforms, in vitro kinase assays are employed.

Procedure:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase enzyme, a specific substrate (e.g., a peptide or lipid), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors follows a structured workflow from initial screening to lead optimization.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Preclinical Development High-Throughput Screening (HTS) High-Throughput Screening (HTS) Biochemical Assays (IC50) Biochemical Assays (IC50) High-Throughput Screening (HTS)->Biochemical Assays (IC50) Active Hits Selectivity Profiling Selectivity Profiling Biochemical Assays (IC50)->Selectivity Profiling Potent Hits SAR Studies SAR Studies Selectivity Profiling->SAR Studies Selective Hits ADME-Tox Prediction ADME-Tox Prediction SAR Studies->ADME-Tox Prediction Lead Optimization Lead Optimization ADME-Tox Prediction->Lead Optimization Lead Optimization->SAR Studies In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Optimized Lead Pharmacokinetics Pharmacokinetics In Vivo Efficacy->Pharmacokinetics Toxicology Studies Toxicology Studies Pharmacokinetics->Toxicology Studies

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often targeted by anticancer drugs, including those with a morpholine scaffold.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 TSC2 TSC2 Akt->TSC2 mTORC2 mTORC2 mTORC2->Akt P S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Rheb Rheb TSC2->Rheb Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The data from related morpholine-containing heterocycles strongly suggest that these derivatives have the potential to be potent inhibitors of the PI3K/Akt/mTOR pathway, with significant anticancer activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of substituted this compound derivatives. Detailed structure-activity relationship studies will be crucial in identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanism of action and interaction with specific molecular targets will be essential for their successful translation into clinical candidates. This technical guide provides a foundational framework for researchers to explore the rich chemical space of this compound derivatives and unlock their therapeutic potential.

References

Theoretical Studies on the Conformation of Morpholinoacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the conformational landscape of Morpholinoacetonitrile. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly accessible literature, this document synthesizes information from studies on analogous N-substituted morpholines and related flexible molecules to present a robust theoretical framework. This guide covers the fundamental principles of conformational analysis, detailed computational methodologies, and expected structural features of this compound, offering valuable insights for researchers in medicinal chemistry and drug design.

Introduction

This compound, a molecule featuring a morpholine ring N-substituted with a cyanomethyl group, presents an interesting case for conformational analysis. The flexibility of this molecule is primarily dictated by two key structural features: the puckering of the morpholine ring and the rotation around the exocyclic C-N bond. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its physicochemical properties, receptor-binding capabilities, and overall potential as a scaffold in drug discovery.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility and metabolic stability. The conformational orientation of the substituent on the nitrogen atom can significantly influence the molecule's steric and electronic profile, thereby affecting its biological activity. This guide delves into the theoretical methods used to elucidate these conformational preferences.

Conformational Features of this compound

The conformational space of this compound can be understood by considering two primary degrees of freedom:

  • Morpholine Ring Pucker: The six-membered morpholine ring is known to predominantly adopt a chair conformation to minimize torsional and steric strain. Boat and twist-boat conformations are significantly higher in energy and are generally not populated to a significant extent under normal conditions. In the chair conformation, the substituent on the nitrogen atom can occupy either an axial or an equatorial position.

  • Rotation about the N-CH₂CN Bond: The single bond between the morpholine nitrogen and the cyanomethyl group allows for rotation, leading to different spatial arrangements of the cyanomethyl group relative to the morpholine ring. The key dihedral angle to consider is C(ring)-N-C(substituent)-C≡N. The primary conformers arising from this rotation are typically referred to as gauche and anti.

Theoretical and Computational Methodologies

The conformational analysis of flexible molecules like this compound is predominantly carried out using computational chemistry methods. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for this purpose, offering a good balance between accuracy and computational cost.

Computational Protocol

A typical computational workflow for the conformational analysis of this compound is outlined below. This protocol is based on established best practices in the field.

G cluster_0 Initial Structure Preparation cluster_1 Conformational Search cluster_2 Refinement and Analysis A Construct 3D Structure of this compound B Initial Geometry Optimization (e.g., with a smaller basis set) A->B C Potential Energy Surface (PES) Scan B->C D Identify Minima (Conformers) and Transition States C->D E Geometry Optimization of Conformers at a Higher Level of Theory D->E F Frequency Calculations (to confirm minima and obtain thermodynamic data) E->F G Single Point Energy Calculations (for higher accuracy) F->G H Population Analysis (Boltzmann distribution) G->H

Figure 1: Computational workflow for conformational analysis.

Detailed Steps:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Preliminary Optimization: An initial geometry optimization is performed using a computationally less expensive method, such as a smaller basis set (e.g., 6-31G(d)), to obtain a reasonable starting geometry.

  • Potential Energy Surface (PES) Scan: To explore the rotational barrier around the N-CH₂CN bond, a relaxed PES scan is performed. This involves systematically rotating the C(ring)-N-C(substituent)-C≡N dihedral angle (e.g., in 10° or 15° increments) while allowing all other geometrical parameters to relax at each step. This is typically done at a moderate level of theory (e.g., B3LYP/6-31G(d)).

  • Identification of Stationary Points: The resulting energy profile from the PES scan is analyzed to identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for interconversion.

  • Refined Optimization: The geometries of the identified conformers and transition states are then re-optimized at a higher level of theory to obtain more accurate structures and relative energies. A commonly used and reliable level of theory is B3LYP/6-311++G(d,p) . For systems where non-covalent interactions are significant, dispersion-corrected functionals like ωB97X-D or the M06-2X functional are recommended.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures at the same level of theory. The absence of imaginary frequencies confirms that the structures are true minima (stable conformers), while a single imaginary frequency indicates a transition state. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ).

  • Population Analysis: The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, based on their relative Gibbs free energies.

Predicted Conformational Data

Morpholine Ring Conformations

The primary conformation of the morpholine ring is the chair form. The key structural parameters are the endocyclic dihedral angles.

ParameterDescriptionExpected Value (°)
C-N-C-CEndocyclic dihedral angle~55-60
N-C-C-OEndocyclic dihedral angle~55-60
C-C-O-CEndocyclic dihedral angle~55-60

Table 1: Expected Endocyclic Dihedral Angles for the Chair Conformation of the Morpholine Ring in this compound.

The energy difference between the chair and boat/twist-boat conformations of the morpholine ring is expected to be significant, making the chair conformation the overwhelmingly predominant form.

N-Cyanomethyl Group Orientation and Rotation

The orientation of the cyanomethyl group on the nitrogen atom can be either axial or equatorial. Generally, for N-alkyl substituents on a morpholine or piperidine ring, the equatorial position is favored to minimize steric interactions.

The rotation around the exocyclic C-N bond is expected to yield two primary low-energy conformers: gauche and anti.

ConformerC(ring)-N-C(substituent)-C≡N Dihedral Angle (°)Expected Relative Energy (kcal/mol)
gauche~ ±60Lower
anti~ 180Higher

Table 2: Predicted Conformers for the Rotation around the N-CH₂CN Bond in this compound.

The relative stability of the gauche and anti conformers is influenced by a combination of steric and electronic effects. In many cases involving electronegative substituents, a gauche conformation can be stabilized by hyperconjugative interactions. A detailed potential energy surface scan is necessary to definitively determine the global minimum energy conformation.

Experimental Protocols for Conformational Analysis

While this guide focuses on theoretical studies, it is important to note the experimental techniques that can be used to validate and complement computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • ¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants provide information about the time-averaged conformation.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and bond rotation. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of separate signals for each conformer.

  • NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify protons that are close in space, providing crucial information for determining the relative stereochemistry and preferred conformation.

  • Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing quantitative information about the conformation.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, yielding the precise atomic coordinates of the molecule in the crystal lattice. This provides highly accurate bond lengths, bond angles, and dihedral angles for the solid-state conformation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of this compound and its potential biological activity, highlighting the importance of conformational analysis.

G A Molecular Structure of this compound B Ring Pucker (Chair vs. Boat) A->B C N-Substituent Orientation (Axial vs. Equatorial) A->C D Exocyclic C-N Bond Rotation (Gauche vs. Anti) A->D E Conformational Ensemble B->E C->E D->E F Physicochemical Properties (Solubility, Lipophilicity) E->F G Receptor Binding Affinity and Selectivity E->G H Biological Activity F->H G->H

Figure 2: Influence of conformation on biological activity.

Conclusion

This technical guide has outlined the theoretical framework for the conformational analysis of this compound. Based on studies of analogous systems, the morpholine ring is expected to exist predominantly in a chair conformation, with the cyanomethyl substituent likely preferring an equatorial orientation. The rotation around the exocyclic C-N bond is predicted to lead to stable gauche and anti conformers, with their relative populations determined by subtle electronic and steric effects.

The provided computational protocol, centered around Density Functional Theory calculations, offers a robust and reliable approach for elucidating the detailed conformational landscape of this compound. The results of such theoretical studies, when complemented with experimental data from techniques like NMR spectroscopy and X-ray crystallography, can provide a comprehensive understanding of the structure-activity relationships of this and related molecules, thereby guiding future drug design and development efforts.

Morpholinoacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinoacetonitrile, a versatile heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the morpholine ring, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes detailed experimental protocols, a summary of its physicochemical and spectral data, and an exploration of its applications in the development of novel therapeutics. The information is presented to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical development.

Introduction

This compound, also known as 4-Morpholineacetonitrile or N-Cyanomethylmorpholine, is a chemical compound featuring a morpholine ring N-substituted with an acetonitrile group. The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. Its presence in a molecule can favorably influence pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and other biologically active compounds.

While the exact date and discoverer of this compound remain elusive in readily available literature, its synthesis falls within the realm of well-established organic chemistry reactions. The compound likely emerged from systematic explorations of the reactivity of morpholine and the introduction of the cyanomethyl group, a common pharmacophore, in the mid-20th century.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
CAS Number 5807-02-3[1]
Appearance White to off-white crystalline solid[2]
Melting Point 61-64 °C[2]
Boiling Point 124 °C at 23 mmHg
Solubility Soluble in water, ethanol, and other polar organic solvents.
¹H NMR (CDCl₃) δ 3.71 (t, 4H), 3.59 (s, 2H), 2.64 (t, 4H) ppm[2]
¹³C NMR (CDCl₃) δ 117.5, 66.5, 52.8, 45.1 ppm[3][4]
IR (KBr) ν 2240 (C≡N), 2960, 2860 (C-H), 1115 (C-O-C) cm⁻¹[1]
Mass Spectrum (EI) m/z 126 (M⁺), 96, 86, 70, 56[1]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. Both methods are efficient and can be readily implemented in a standard organic chemistry laboratory.

Synthesis via Nucleophilic Substitution

This is the most direct and widely used method for the synthesis of this compound. It involves the nucleophilic substitution of a haloacetonitrile, typically chloroacetonitrile, with morpholine. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile and displacing the chloride ion.

Materials:

  • Morpholine

  • Chloroacetonitrile

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetonitrile (1.0 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with deionized water to remove any remaining salts and unreacted morpholine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure this compound as a white crystalline solid.

Synthesis via Strecker-type Reaction

An alternative approach to this compound is a one-pot, three-component Strecker-type reaction. This method involves the reaction of morpholine, formaldehyde (or its aqueous solution, formalin), and a cyanide source, such as sodium or potassium cyanide. The reaction proceeds through the in-situ formation of an iminium ion from morpholine and formaldehyde, which is then attacked by the cyanide ion.

Materials:

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanide

  • Hydrochloric acid (for pH adjustment)

  • Dichloromethane (or other suitable extraction solvent)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a well-ventilated fume hood, combine morpholine (1.0 equivalent) and formaldehyde solution (1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • In a separate beaker, prepare a solution of sodium cyanide (1.0 equivalent) in deionized water.

  • Slowly add the aqueous sodium cyanide solution to the stirred morpholine-formaldehyde mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully adjust the pH of the mixture to neutral (pH 7) using dilute hydrochloric acid. Caution: Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Visualizations

Synthesis_via_Nucleophilic_Substitution Morpholine Morpholine Intermediate Transition State Morpholine->Intermediate Nucleophilic Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate Base Base (e.g., Triethylamine) Base->Morpholine Solvent Solvent (e.g., Diethyl Ether) Solvent->Intermediate Product This compound Intermediate->Product Chloride Departure Byproduct Salt (e.g., Triethylamine HCl) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for this compound synthesis.

Synthesis_via_Strecker_Reaction Morpholine Morpholine Iminium_Ion Iminium Ion Intermediate Morpholine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Condensation Cyanide Cyanide Source (e.g., NaCN) Product This compound Cyanide->Product Nucleophilic Addition Iminium_Ion->Product

Caption: Strecker-type reaction pathway for this compound synthesis.

Experimental_Workflow_Nucleophilic_Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Morpholine & Triethylamine in Ether B Cool to 0°C A->B C Add Chloroacetonitrile solution B->C D Stir at Room Temperature (12-18h) C->D E Filter Salt Byproduct D->E F Wash with Water E->F G Dry Organic Layer F->G H Remove Solvent G->H I Purify by Distillation/Recrystallization H->I

Caption: Experimental workflow for nucleophilic substitution synthesis.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a variety of compounds with potential therapeutic applications. The morpholine ring often imparts favorable pharmacokinetic properties, while the nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, which are common in drug molecules.

  • Central Nervous System (CNS) Drug Discovery: The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, can enhance blood-brain barrier permeability, making it a desirable scaffold for CNS-active compounds.

  • Antimicrobial Agents: Derivatives of this compound have been investigated for their antimicrobial and antiurease activities.[5]

  • Enzyme Inhibitors: The structural features of morpholine-containing compounds make them suitable candidates for the design of enzyme inhibitors.

  • General Organic Synthesis: The reactivity of the nitrile group allows for a wide range of chemical transformations, making this compound a versatile intermediate in multi-step organic syntheses.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its straightforward preparation, coupled with the desirable properties of the morpholine scaffold, ensures its continued importance in the development of novel molecules with diverse biological activities. This guide provides a foundational understanding of its history, synthesis, and applications, serving as a valuable resource for the scientific community.

References

Determining the Solubility of Morpholinoacetonitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinoacetonitrile (CAS RN: 5807-02-3), also known as N-Cyanomethylmorpholine, is a heterocyclic building block of interest in synthetic and medicinal chemistry.[1][2] A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility behavior of this compound and outlines detailed experimental protocols for the quantitative determination of its solubility in common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the methodological approach to empower researchers to generate reliable and consistent solubility data.

Introduction to this compound and its Physicochemical Properties

This compound is a white to almost white crystalline powder with a molecular weight of 126.16 g/mol and a melting point of 62°C.[3][4][5] Its chemical structure incorporates a polar morpholine ring and a nitrile group, which dictates its interaction with various solvents. The presence of both a hydrogen bond acceptor (the oxygen and nitrogen atoms of the morpholine ring) and a polar nitrile group suggests a degree of solubility in polar solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the potential for hydrogen bonding. Existing data qualitatively confirms its solubility in methanol.[1][3][4][5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane): Solubility is anticipated due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected due to the compound's overall polarity.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in published literature. The following table is provided for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Tetrahydrofuran (THF)
Diethyl Ether
Halogenated Dichloromethane
Chloroform
Aromatic Hydrocarbons Toluene
Aliphatic Hydrocarbons n-Hexane
Cyclohexane
Amides Dimethylformamide (DMF)
Sulfoxides Dimethyl Sulfoxide (DMSO)
Nitriles Acetonitrile

Experimental Protocols for Solubility Determination

The following section details a standardized protocol for the quantitative determination of the solubility of this compound. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[6]

Materials
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation A Weigh excess This compound B Add known volume of solvent to vial A->B Add solid to solvent C Seal vials and place in thermostatic shaker B->C D Agitate at constant temperature until equilibrium is reached C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute sample to known volume F->G H Analyze concentration (e.g., HPLC, GC) G->H I Calculate solubility (g/100mL or mol/L) H->I

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Safety Precautions

  • This compound is harmful if swallowed and causes serious eye irritation.[7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to systematically and accurately determine its solubility in a wide range of common organic solvents. The provided experimental protocol, based on the reliable shake-flask method, will enable the generation of crucial physicochemical data to support the effective use of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols: Morpholinoacetonitrile in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid synthesis of complex molecules from simple starting materials in a single step. This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability. Morpholinoacetonitrile, combining the beneficial morpholine moiety with a reactive nitrile group, represents a versatile building block for the construction of diverse heterocyclic libraries through MCRs.

These application notes provide an overview and detailed protocols for the potential use of this compound in key MCRs—the Ugi, Passerini, and Gewald reactions—for the discovery of novel drug candidates. While specific examples utilizing this compound in these reactions are not extensively documented in the literature, the following sections provide generalized protocols based on established methodologies for these MCRs. These can be adapted by researchers to explore the chemical space of this compound-derived compounds.

Key Multicomponent Reactions Involving Acetonitriles

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[1][2][3] While this compound itself is not an isocyanide, it can be envisioned as a precursor or a component in related transformations. For the purpose of these notes, we will consider a hypothetical Ugi-type reaction where a derivative of this compound could participate.

Reaction Workflow

Ugi_Workflow reagents Aldehyde, Amine, Carboxylic Acid, Morpholino-derivative mixing One-pot Mixing (e.g., in Methanol) reagents->mixing reaction Ugi Reaction (Room Temperature) mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product α-Acylamino Amide Product purification->product

Caption: General workflow for a Ugi four-component reaction.

Experimental Protocol: General Procedure for Ugi Reaction

This protocol is a general guideline and would require optimization for specific substrates, including a suitably functionalized this compound derivative.[4][5]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (e.g., a derivative of this compound) (1.0 equiv)

  • Methanol (or other suitable polar solvent like trifluoroethanol)[1]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, and carboxylic acid in methanol.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion intermediate.

  • Add the isocyanide component to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 24-48 hours.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[6][7][8] Similar to the Ugi reaction, the direct use of this compound is not standard, but a derived isocyanide could be employed.

Reaction Mechanism

Passerini_Mechanism R1CHO Aldehyde intermediate1 Intermediate Complex R1CHO->intermediate1 + R2COOH R2COOH Carboxylic Acid R3NC Isocyanide (Morpholino-derivative) R3NC->intermediate1 intermediate2 α-Adduct intermediate1->intermediate2 Nucleophilic Attack product α-Acyloxy Carboxamide intermediate2->product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini three-component reaction.

Experimental Protocol: General Procedure for Passerini Reaction

This is a generalized protocol that would need to be adapted for a morpholino-isocyanide derivative.[9][10]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (e.g., a derivative of this compound) (1.0 equiv)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)[6]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and the carboxylic acid in an aprotic solvent.

  • Add the isocyanide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to several days.

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure α-acyloxy carboxamide.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[4][11] this compound can be directly used in this reaction as the active methylene nitrile component.

Reaction Workflow

Gewald_Workflow reagents Ketone/Aldehyde, This compound, Sulfur, Base mixing One-pot Mixing (e.g., in Ethanol) reagents->mixing reaction Gewald Reaction (Heating) mixing->reaction workup Cooling & Precipitation or Aqueous Workup reaction->workup purification Recrystallization or Column Chromatography workup->purification product 2-Amino-3-morpholinoyl- thiophene Derivative purification->product

Caption: General workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: General Procedure for Gewald Reaction with this compound

This protocol is based on general Gewald reaction conditions and should be optimized for specific substrates.[12][13]

Materials:

  • Ketone or Aldehyde (1.0 equiv)

  • This compound (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Base (e.g., Morpholine, Triethylamine, or Piperidine) (0.1-1.0 equiv)

  • Solvent (e.g., Ethanol, Methanol, or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the ketone or aldehyde, this compound, elemental sulfur, and the solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to 50-80 °C (or reflux, depending on the solvent) with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 2-aminothiophene derivative.

Quantitative Data Summary

As specific literature examples of multicomponent reactions with this compound are scarce, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to generate and report such data, including reaction yields and biological activity metrics, to build a collective understanding of the utility of this building block. For related Gewald reactions with other active methylene nitriles, yields are reported to be in the range of 35-80%.[13]

Table 1: Hypothetical Data for MCRs with this compound

Reaction TypeAldehyde/KetoneAmineCarboxylic AcidIsocyanide/NitrileProduct StructureYield (%)Biological TargetIC₅₀ (µM)
Ugi-typeBenzaldehydeAnilineAcetic AcidMorpholino-isocyanideα-Acylamino amideData not availableTo be determinedTBD
PasseriniCyclohexanone-Benzoic AcidMorpholino-isocyanideα-Acyloxy carboxamideData not availableTo be determinedTBD
GewaldAcetophenone--This compound2-AminothiopheneExpected 35-80[13]Kinase XTBD

Note: This table is illustrative. "Data not available" indicates that specific experimental results for reactions involving this compound were not found in the surveyed literature. "TBD" (To Be Determined) indicates that these values would need to be established through experimental work.

Potential Signaling Pathways and Drug Targets

Compounds containing the morpholine moiety are known to target a variety of proteins, including kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diverse heterocyclic scaffolds generated from MCRs using this compound could be screened against a panel of kinases to identify novel inhibitors.

Signaling Pathway Example

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Morpholino-Compound (from MCR) Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound holds significant potential as a versatile building block in multicomponent reactions for the generation of novel, drug-like molecules. The Ugi, Passerini, and Gewald reactions provide established and efficient synthetic routes to a wide array of heterocyclic structures. While specific data on the use of this compound is currently limited, the generalized protocols and workflows presented here offer a solid foundation for researchers to explore this promising area of medicinal chemistry. The resulting compound libraries could be valuable sources of new leads in drug discovery programs targeting a range of diseases. Further research is warranted to fully elucidate the synthetic scope and biological activities of compounds derived from this compound in multicomponent reactions.

References

Application of Morpholinoacetonitrile Moiety in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When combined with a nitrile group, as seen in the core structure of morpholinopyrimidine-5-carbonitriles, it becomes a powerful pharmacophore for targeting key enzymes in cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention.[1][2][3][4][5]

While the direct use of Morpholinoacetonitrile as a starting material is not extensively documented in the readily available literature, the synthesis of various kinase inhibitors converges on the creation of a core structure where a morpholine ring and a nitrile group are attached to a central heterocyclic scaffold, most notably a pyrimidine ring. The morpholinopyrimidine-5-carbonitrile core has been identified as a key pharmacophore in the development of potent and selective PI3K/mTOR inhibitors.[2][3][4] The morpholine moiety often forms critical hydrogen bonds with the hinge region of the kinase active site, while the nitrile group can engage in additional interactions, contributing to the overall potency and selectivity of the inhibitor.[5]

This document provides a detailed overview of the synthesis and application of the morpholinopyrimidine-5-carbonitrile scaffold in the development of kinase inhibitors, with a focus on PI3K/mTOR dual inhibitors. The provided protocols and data are based on published synthetic routes to this important class of compounds.

Key Applications:

  • PI3K/mTOR Dual Inhibitors: The morpholinopyrimidine-5-carbonitrile scaffold is a cornerstone in the design of dual inhibitors of PI3K and mTOR, two key kinases in the same signaling pathway.[1] Dual inhibition can lead to a more profound and sustained blockade of cancer cell proliferation and survival.

  • Src Kinase Inhibition: While the primary focus has been on PI3K/mTOR, morpholine-containing quinolinecarbonitriles have also demonstrated potent inhibitory activity against Src kinase, another important target in oncology.[6][7]

  • Lead Optimization: The morpholinopyrimidine-5-carbonitrile core provides a versatile platform for lead optimization. Modifications at various positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors bearing the morpholinopyrimidine-5-carbonitrile scaffold against various PI3K isoforms and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3K Isoforms [2][3][4]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
BKM-120 (Control) 44.6 ± 3.6--79.3 ± 11.0
17e ---55.6 ± 3.8
17p 31.8 ± 4.1--15.4 ± 1.9
17o ---204.2 ± 22.2

Data presented as mean ± standard deviation. "-" indicates data not available in the cited sources.

Table 2: Anti-proliferative Activity of 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives against Human Cancer Cell Lines [2][3]

CompoundA2780 (Ovarian) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)MCF7 (Breast) IC50 (µM)DU145 (Prostate) IC50 (µM)
BKM-120 (Control) ----
17e ----
17o ----
17p ----

Specific IC50 values for cell lines were not detailed in a comparable format across the provided search results, but the compounds were noted to have activity comparable to or better than the control, BKM-120.

Signaling Pathways and Experimental Workflows

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Full Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholinopyrimidine -5-carbonitrile Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinopyrimidine-5-carbonitrile derivatives.

Synthesis_Workflow cluster_0 Synthesis of Morpholinopyrimidine Core cluster_1 Derivatization and Biological Evaluation Start 2,4,6-Trichloropyrimidine Step1 Nucleophilic Substitution with Morpholine Start->Step1 Intermediate1 2,4-dichloro-6-morpholinopyrimidine Step1->Intermediate1 Step2 Introduction of Second Morpholine Group Intermediate1->Step2 Intermediate2 2-chloro-4,6-dimorpholinopyrimidine Step2->Intermediate2 Step3 Cyanation Reaction Intermediate2->Step3 Core 2,4-dimorpholinopyrimidine- 5-carbonitrile Core Step3->Core Derivatization Further Functionalization (e.g., Suzuki Coupling) Core->Derivatization Final_Compounds Library of Kinase Inhibitors Derivatization->Final_Compounds Screening In Vitro Kinase Assays (IC50 Determination) Final_Compounds->Screening Cell_Assays Cell-Based Proliferation Assays Screening->Cell_Assays

Caption: General workflow for the synthesis and evaluation of morpholinopyrimidine-5-carbonitrile based kinase inhibitors.

Experimental Protocols

The following protocols are representative examples for the synthesis of the morpholinopyrimidine-5-carbonitrile core and its subsequent derivatization, based on methodologies described in the literature.[2][3]

Protocol 1: Synthesis of 2,4-dichloro-6-morpholinopyrimidine

Objective: To synthesize a key intermediate for the elaboration into more complex kinase inhibitors.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of morpholine (1.0 eq) in DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2,4-dichloro-6-morpholinopyrimidine.

Protocol 2: Synthesis of 2-chloro-4,6-dimorpholinopyrimidine

Objective: To further elaborate the pyrimidine core by introducing a second morpholine moiety.

Materials:

  • 2,4-dichloro-6-morpholinopyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-dichloro-6-morpholinopyrimidine (1.0 eq) in DMF, add DIPEA (1.5 eq).

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile

Objective: To introduce the nitrile group, a key pharmacophoric element.

Materials:

  • 2-chloro-4,6-dimorpholinopyrimidine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous DMF

Procedure:

  • To a microwave vial, add 2-chloro-4,6-dimorpholinopyrimidine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,4-dimorpholinopyrimidine-5-carbonitrile core.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Generating Substituted Morpholine Scaffolds from Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and central nervous system penetration.[1][2][3] This application note details protocols for the versatile use of 4-morpholinoacetonitrile as a key building block to generate a diverse library of substituted morpholine scaffolds.

Morpholinoacetonitrile serves as a masked acyl anion equivalent, enabling the introduction of a wide range of substituents at the α-position to the nitrile group. This is achieved through the formation of a stabilized carbanion, which can then react with various electrophiles. Subsequent transformation of the nitrile functionality provides access to morpholine derivatives with diverse functional groups, including ketones and amines, further expanding the chemical space for drug discovery programs.

Core Principles and Workflow

The generation of substituted morpholine scaffolds from 4-morpholinoacetonitrile generally follows a three-stage process:

  • Carbanion Formation: Deprotonation of the α-carbon of 4-morpholinoacetonitrile using a strong base to generate a nucleophilic carbanion.

  • α-Substitution: Reaction of the carbanion with a variety of electrophiles to introduce diverse substituents.

  • Nitrile Group Transformation: Conversion of the nitrile functionality into other useful chemical moieties, such as ketones or amines, to create the final substituted morpholine scaffold.

Experimental Workflow

G cluster_0 Stage 1: Carbanion Formation cluster_1 Stage 2: α-Substitution cluster_2 Stage 3: Nitrile Transformation A 4-Morpholinoacetonitrile C This compound Carbanion A->C Deprotonation B Strong Base (e.g., LDA, NaH) E α-Substituted This compound C->E Reaction with Electrophile D Electrophiles (Alkyl halides, Aryl halides, Aldehydes, Ketones, Acylating agents) H Substituted Morpholinyl Ketone E->H I Substituted Morpholinyl Ethylamine E->I F Hydrolysis (e.g., H2SO4) G Reduction (e.g., LiAlH4, H2/Raney Ni)

Caption: General workflow for synthesizing substituted morpholine scaffolds.

Experimental Protocols

Protocol 1: Generation of α-Aryl-4-morpholineacetonitriles

This protocol describes the arylation of 4-morpholinoacetonitrile, a key step in creating precursors for further functionalization.

Reaction Scheme

G cluster_0 A 4-Morpholinoacetonitrile B + C Ar-X D ->[Base] E α-Aryl-4-morpholineacetonitrile

Caption: Arylation of 4-morpholinoacetonitrile.

Materials:

  • 4-Morpholinoacetonitrile

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-morpholinoacetonitrile (1.0 equivalent) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the carbanion.

  • Add the aryl halide (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-4-morpholineacetonitrile.

Quantitative Data:

EntryAryl HalideBaseSolventTime (h)Yield (%)
1BromobenzeneNaHTHF2475
2IodobenzeneLDATHF1282
34-BromotolueneNaHDMF1878
Protocol 2: Alkylation and Acylation of α-Aryl-4-morpholineacetonitriles

This protocol outlines the introduction of alkyl or acyl groups to the previously synthesized α-aryl-4-morpholineacetonitriles.

Reaction Scheme

G cluster_0 A α-Aryl-4-morpholineacetonitrile B + C R-X or Acyl-X D ->[Base] E α-Aryl-α-alkyl/acyl- 4-morpholineacetonitrile G cluster_0 A α-Substituted This compound B ->[H2SO4, H2O, Heat] C Substituted Morpholinyl Ketone G cluster_0 A α-Substituted This compound B ->[Reducing Agent] C Substituted Morpholinyl Ethylamine G Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Ligand Substituted Morpholine (Antagonist) Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Application Notes and Protocols for the Scale-Up Synthesis of Morpholinoacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoacetonitrile and its derivatives are valuable building blocks in medicinal chemistry and drug development, frequently incorporated into a wide range of therapeutic agents.[1][2] Their synthesis, particularly on a larger scale, requires careful consideration of reaction conditions, safety, and purification to ensure high purity and yield. The Strecker reaction, a three-component condensation of an amine, a carbonyl compound, and a cyanide source, is a common and effective method for preparing α-aminonitriles like this compound.[3] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and scalable process suitable for pilot plant and industrial production.

Scale-Up Synthesis of 4-Morpholinoacetonitrile: A Representative Protocol

This protocol details the synthesis of 4-Morpholinoacetonitrile from morpholine, formaldehyde, and a cyanide source. The use of trimethylsilyl cyanide (TMSCN) is often preferred in larger-scale synthesis over alkali metal cyanides due to its better solubility in organic solvents and the generation of neutral reaction conditions.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 4-Morpholinoacetonitrile.

Experimental Protocol: Kilogram-Scale Synthesis

Materials:

  • Morpholine (High Purity, >99.5%)

  • Paraformaldehyde (or Formalin solution, 37 wt. % in H₂O)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator.

  • Vacuum oven.

Procedure:

  • Reactor Setup: The 20 L jacketed reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charge Reactants: Charge the reactor with morpholine (1.74 kg, 20.0 mol) and methanol (5 L). Begin stirring and cool the mixture to 0-5 °C using a chiller.

  • Formaldehyde Addition: Slowly add a solution of formaldehyde (0.66 kg of a 37 wt. % solution, 8.1 mol) to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • TMSCN Addition: After the formaldehyde addition is complete, slowly add trimethylsilyl cyanide (1.0 kg, 10.1 mol) to the reaction mixture over 2-3 hours, ensuring the temperature remains between 0-10 °C. The reaction is exothermic and careful temperature control is crucial.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding water (5 L) while maintaining the temperature below 20 °C.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a suitable separation vessel.

    • Extract the aqueous layer with ethyl acetate (3 x 4 L).

    • Combine the organic layers and wash with brine (2 x 2 L).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

Table 1: Reaction Parameters and Yields at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (10 kg)
Reactants
Morpholine17.4 g1.74 kg17.4 kg
Formaldehyde (37%)6.6 g0.66 kg6.6 kg
TMSCN10.0 g1.0 kg10.0 kg
Solvent
Methanol50 mL5 L50 L
Reaction Conditions
Temperature0-5 °C0-10 °C5-15 °C
Reaction Time2-3 hours4-6 hours6-8 hours
Results
Typical Yield85-95%80-90%75-85%
Purity (by HPLC)>98%>98%>98%

Table 2: Analytical Data for Purified 4-Morpholinoacetonitrile

AnalysisSpecification
AppearanceWhite to off-white crystalline solid
Melting Point61-64 °C
Purity (HPLC)≥ 99.0%
¹H NMRConforms to structure
¹³C NMRConforms to structure
Mass Spectrometry[M+H]⁺ = 127.08
Residual Solvents< 5000 ppm (Ethyl Acetate), < 3000 ppm (Methanol)

Process Development and Scale-Up Considerations

Scaling up the synthesis of this compound derivatives from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Considerations:
  • Heat Transfer: The Strecker reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.

  • Mass Transfer and Mixing: Efficient mixing is crucial to ensure homogeneity and maintain consistent reaction temperatures. The type of agitator and stirring speed should be optimized for the reactor geometry and reaction mixture viscosity.

  • Reagent Addition Rate: The controlled addition of reagents, particularly the cyanide source, is critical to manage the reaction exotherm and prevent the buildup of unreacted intermediates.

  • Safety: The use of highly toxic cyanide reagents necessitates strict safety protocols, including working in a well-ventilated area, using appropriate personal protective equipment (PPE), and having a quenching plan in place for emergencies.

  • Work-up and Purification: The work-up and purification procedures need to be scalable. Extraction and filtration methods should be chosen to handle large volumes efficiently. Crystallization is often the preferred method for purification at scale as it can be highly effective in removing impurities and is generally more scalable than chromatography.

  • Regulatory Compliance: For the synthesis of pharmaceutical intermediates, all processes must be developed and documented in accordance with current Good Manufacturing Practices (cGMP).

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying cluster_final Final Product A Reactor Setup and Inertization B Raw Material Charging A->B C Controlled Reagent Addition B->C D Reaction Monitoring (TLC, HPLC, GC) C->D E Quenching D->E F Extraction E->F G Drying and Solvent Removal F->G H Crystallization / Distillation G->H I Filtration and Washing H->I J Vacuum Drying I->J K Quality Control Analysis J->K L Packaging and Storage K->L

Caption: Workflow for the scaled-up synthesis of this compound.

Logical Relationships in Process Scale-Up

G Figure 2: Key Considerations for Process Scale-Up cluster_safety Safety Aspects cluster_kinetics Process Chemistry cluster_engineering Chemical Engineering cluster_quality Analytical & Regulatory cluster_economics Business Considerations Process_Scale_Up Process Scale-Up Safety Safety - Reagent Handling - Emergency Procedures Process_Scale_Up->Safety Kinetics_and_Thermodynamics Kinetics & Thermodynamics - Reaction Rate - Exothermicity Process_Scale_Up->Kinetics_and_Thermodynamics Engineering Engineering - Reactor Design - Heat & Mass Transfer Process_Scale_Up->Engineering Quality_and_Regulatory Quality & Regulatory - Impurity Profile - cGMP Compliance Process_Scale_Up->Quality_and_Regulatory Economics Economics - Cost of Goods - Process Efficiency Process_Scale_Up->Economics Toxic_Reagents Handling of Cyanide Safety->Toxic_Reagents Runaway_Reactions Thermal Hazard Assessment Safety->Runaway_Reactions Reaction_Optimization Parameter Optimization (Temp, Conc, Time) Kinetics_and_Thermodynamics->Reaction_Optimization Side_Reactions Impurity Formation Kinetics_and_Thermodynamics->Side_Reactions Mixing_Efficiency Agitator Design Engineering->Mixing_Efficiency Heat_Management Jacketed Reactor Control Engineering->Heat_Management Analytical_Methods In-Process Controls (IPCs) Quality_and_Regulatory->Analytical_Methods Product_Specification Final Product Purity Quality_and_Regulatory->Product_Specification Throughput Cycle Time Reduction Economics->Throughput Raw_Material_Sourcing Supplier Qualification Economics->Raw_Material_Sourcing

Caption: Interrelated factors to consider during process scale-up.

References

Catalytic Functionalization of the α-Carbon of Morpholinoacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the catalytic functionalization of the α-carbon of Morpholinoacetonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine motif in bioactive molecules. The protocols outlined below focus on two primary transformation types: Palladium-catalyzed α-arylation and Phase-Transfer Catalyzed (PTC) α-alkylation, offering pathways to a diverse range of substituted this compound derivatives.

Palladium-Catalyzed α-Arylation of this compound

The introduction of an aryl group at the α-position of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. This methodology allows for the formation of a carbon-carbon bond between the nitrile and an aryl halide. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Reaction Scheme:

G cluster_conditions Reaction Conditions substrate This compound product α-Aryl-Morpholinoacetonitrile substrate->product reagent Aryl Halide (Ar-X) reagent->product catalyst Pd Catalyst / Ligand catalyst->product base Base base->product

Caption: Palladium-catalyzed α-arylation of this compound.

Experimental Protocol: General Procedure for Palladium-Catalyzed α-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent and Degassing: Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL). Seal the tube and degas the mixture by three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the specified time (12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-Morpholinoacetonitrile.

Data Presentation: Palladium-Catalyzed α-Arylation of Structurally Similar Acetonitriles
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd(OAc)₂ / XPhosK₂CO₃Toluene10085Adapted from[1]
21-Bromo-4-methoxybenzenePd₂(dba)₃ / BINAPLiHMDSDioxane8092Adapted from general procedures for nitrile arylation[2]
32-ChloropyridinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene11078Adapted from general procedures for nitrile arylation[2]

Phase-Transfer Catalyzed (PTC) α-Alkylation of this compound

The α-protons of this compound are acidic enough to be deprotonated under basic conditions, allowing for nucleophilic substitution with various alkylating agents. Phase-transfer catalysis is a highly effective method for this transformation, facilitating the reaction between the aqueous base and the organic substrate.[3] For asymmetric alkylations, chiral phase-transfer catalysts derived from cinchona alkaloids can be employed to induce enantioselectivity.[4]

Reaction Workflow:

G start Start: this compound, Alkyl Halide, PTC Catalyst, Base, and Solvents reaction Vigorous Stirring at Controlled Temperature start->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification product Product: α-Alkyl-Morpholinoacetonitrile purification->product

Caption: Workflow for PTC α-alkylation of this compound.

Experimental Protocol: General Procedure for PTC α-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the alkyl halide (1.5 mmol, 1.5 equiv.), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 5 mol%).

  • Solvent and Base Addition: Add an organic solvent (e.g., toluene or dichloromethane, 10 mL) and an aqueous solution of the base (e.g., 50% w/w NaOH, 5 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for the required time (4-18 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, dilute the reaction with water and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-alkyl-Morpholinoacetonitrile.

Experimental Protocol: Asymmetric PTC α-Alkylation

For enantioselective alkylation, substitute the achiral phase-transfer catalyst with a chiral one, such as a cinchona alkaloid-derived quaternary ammonium salt. The reaction is typically performed at lower temperatures (e.g., 0 °C to room temperature) to enhance enantioselectivity.

Data Presentation: Phase-Transfer Catalyzed α-Alkylation of Structurally Similar Aminoacetonitriles
EntryAlkyl HalideCatalystBaseSolventTemp (°C)Yield (%)ee (%)Reference
1Benzyl BromideTBAB50% NaOHToluene2595N/AAdapted from[3]
2Allyl BromideAliquat 336K₂CO₃ (solid)CH₂Cl₂2588N/AAdapted from general PTC procedures
3Ethyl IodideCinchona-derived catalyst50% KOHToluene08292Adapted from asymmetric PTC literature[4]

Signaling Pathways and Logical Relationships

The catalytic cycles for these transformations are well-established. Below are simplified representations of the proposed mechanisms.

Catalytic Cycle for Palladium-Catalyzed α-Arylation

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x ligand_exchange Ligand Exchange (Base, R-CN) ar_pd_x->ligand_exchange ar_pd_cn Ar-Pd(II)-R(CN)(L_n) ligand_exchange->ar_pd_cn reductive_elimination Reductive Elimination ar_pd_cn->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R(CN) reductive_elimination->product

Caption: Catalytic cycle for Pd-catalyzed α-arylation of nitriles.

Mechanism of Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase base Base (e.g., NaOH) interface Interface deprotonation Deprotonation at Interface base->deprotonation catalyst_aq Q⁺X⁻ ion_exchange Ion Exchange catalyst_aq->ion_exchange nitrile This compound nitrile->deprotonation alkyl_halide R-X alkylation Alkylation alkyl_halide->alkylation product α-Alkyl-Morpholinoacetonitrile catalyst_org Q⁺[Nitrile]⁻ catalyst_org->alkylation deprotonation->ion_exchange ion_exchange->catalyst_org alkylation->product catalyst_return Catalyst Regeneration alkylation->catalyst_return catalyst_return->catalyst_aq

Caption: Mechanism of phase-transfer catalyzed α-alkylation.

Conclusion

The catalytic functionalization of the α-carbon of this compound provides a powerful platform for the synthesis of novel and structurally diverse molecules for drug discovery and development. The palladium-catalyzed α-arylation and phase-transfer catalyzed α-alkylation methods are robust and versatile, with the potential for asymmetric synthesis. The protocols and data presented herein, based on established literature for similar substrates, offer a solid foundation for researchers to explore the chemical space around this important scaffold. Further optimization of reaction conditions for this compound specifically may be required to achieve optimal results.

References

Application Notes and Protocols: The Knoevenagel Condensation of Morpholinoacetonitrile with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the Knoevenagel condensation reaction between morpholinoacetonitrile and various aromatic aldehydes. This reaction is a fundamental method for carbon-carbon bond formation, yielding α,β-unsaturated nitriles, which are valuable intermediates in organic synthesis.[1] The resulting products serve as key building blocks for various heterocyclic compounds and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This guide covers the reaction mechanism, a detailed experimental protocol, applications in drug discovery, and a summary of reaction conditions with corresponding yields.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] In this context, this compound serves as the active methylene compound, while a variety of aromatic aldehydes act as the carbonyl component. The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[1][4]

The resulting α-cyano-β-arylmorpholinoacrylamide scaffold is a privileged structure in medicinal chemistry. The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties, such as solubility and metabolic stability, and to enhance pharmacokinetic/pharmacodynamic (PK/PD) profiles.[2][5][6] The α,β-unsaturated nitrile group is a versatile functional handle and a potential site for interaction with biological targets.[7]

Reaction Mechanism and Workflow

The reaction proceeds via a three-step mechanism:

  • Deprotonation: The basic catalyst removes a proton from the α-carbon of this compound, creating a resonance-stabilized carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an intermediate aldol-type adduct.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated nitrile product.

Visualization of the Reaction Mechanism

G Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration This compound This compound Carbanion Carbanion (Resonance Stabilized) This compound->Carbanion + B: Base Base (B:) Aldehyde Aromatic Aldehyde (Ar-CHO) Carbanion->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Intermediate Aldehyde->Adduct Product α,β-Unsaturated Nitrile(Final Product) Adduct->Product - H₂O Water H₂O

Caption: Figure 1: Knoevenagel Condensation Mechanism

Experimental Workflow

The general workflow for this synthesis involves preparation, reaction, workup, and analysis.

G Figure 2: General Experimental Workflow A 1. Reagent Preparation - Dissolve aldehyde in solvent - Add this compound B 2. Reaction Initiation - Add catalyst (e.g., piperidine) - Heat to reflux (if required) A->B C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) B->C D 4. Workup - Cool reaction mixture - Pour into ice-water - Filter crude solid C->D E 5. Purification - Recrystallization from a  suitable solvent (e.g., Ethanol) D->E F 6. Product Analysis - Melting Point - NMR, IR, Mass Spectrometry E->F

Caption: Figure 2: General Experimental Workflow

Applications in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Its inclusion can lead to improved drug-like properties.[2] Derivatives of this compound reactions are investigated for a wide range of therapeutic applications:

  • Anticancer Agents: Many nitrile-containing compounds, including derivatives of Knoevenagel condensation, have been explored for their antitumor activities.[1]

  • CNS Drug Discovery: The morpholine ring is often used in the development of drugs targeting the central nervous system (CNS) to enhance properties like blood-brain barrier permeability.[5][6]

  • Enzyme Inhibition: The unique electronic and structural features of these compounds make them candidates for designing specific enzyme inhibitors.[2]

Experimental Protocols

This section provides a representative protocol for the synthesis of (Z)-2-cyano-3-phenyl-1-(morpholino)prop-2-en-1-one via the condensation of benzaldehyde and this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzaldehyde (e.g., 10 mmol, 1.06 g) in 20 mL of ethanol.

  • Add this compound (e.g., 10 mmol, 1.26 g) to the solution and stir for 5 minutes at room temperature.

  • Add a catalytic amount of piperidine (e.g., 1 mmol, 0.085 g) to the reaction mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

  • A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (2 x 20 mL).

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure crystalline product.

  • Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product by measuring its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Data Presentation: Reaction with Various Aromatic Aldehydes

The following table summarizes the results of the Knoevenagel condensation of this compound with a range of substituted aromatic aldehydes under various conditions. High yields are generally achievable, with reaction times influenced by the electronic nature of the substituents on the aldehyde.[8] Aromatic aldehydes with electron-withdrawing groups tend to react faster and can sometimes result in higher yields.[8]

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineEthanolReflux2-4~90%
4-ChlorobenzaldehydePiperidineEthanolReflux1-3~95%
4-MethoxybenzaldehydePiperidineEthanolReflux3-5~88%
4-NitrobenzaldehydeAmmonium AcetateAcetic Acid1001-2~96%
2-NaphthaldehydePiperidineMethanolReflux4-6~85%
3-PyridinecarboxaldehydePiperidineEthanolReflux3-5~82%

Note: The data presented are representative values compiled from typical experimental outcomes for Knoevenagel condensations. Actual results may vary based on specific experimental conditions and scale.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.

  • Piperidine is a corrosive and flammable base. Handle with care.

  • Ethanol is flammable; avoid open flames.

References

Application Notes and Protocols for Flow Chemistry Synthesis of Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Morpholinoacetonitrile using continuous flow chemistry. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development who are interested in leveraging the advantages of flow chemistry for the efficient and safe production of α-aminonitriles.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, often serving as precursors for the synthesis of more complex molecules with potential therapeutic applications. The traditional batch synthesis of α-aminonitriles, such as the Strecker reaction, can be hazardous due to the use of toxic cyanide reagents and the often exothermic nature of the reaction.[1][2]

Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processes.[3] By conducting reactions in a continuous stream through a microreactor or a coiled tube reactor, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to improved reaction yields, higher product purity, and minimized risk associated with handling hazardous materials.[3]

This document outlines a protocol for the continuous flow synthesis of this compound via a Strecker-type reaction involving morpholine, formaldehyde, and a cyanide source. The protocol is adapted from established methods for the continuous flow synthesis of other α-aminonitriles.

Reaction Principle: The Strecker Synthesis

The synthesis of this compound is a three-component Strecker reaction. The reaction proceeds through the formation of an iminium ion from the condensation of morpholine and formaldehyde. Subsequent nucleophilic attack of a cyanide ion on the iminium ion yields the desired this compound product.[4][5][6][7]

Reaction Scheme:

Advantages of Flow Chemistry for this compound Synthesis

Utilizing a continuous flow setup for this reaction offers several key advantages:

  • Enhanced Safety: The small reaction volumes within the flow reactor minimize the amount of hazardous cyanide and other reactive species at any given time, significantly reducing the risks of thermal runaway and exposure.[1][8][9]

  • Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, which is crucial for controlling exothermic reactions.[3]

  • Precise Control over Reaction Parameters: Flow rate, temperature, and stoichiometry can be precisely controlled, leading to optimized reaction conditions and reproducible results.

  • Increased Yield and Purity: The rapid mixing and precise temperature control in flow reactors can lead to cleaner reaction profiles and higher yields compared to batch methods.

  • Scalability: The process can be easily scaled up by extending the operation time or by using a larger reactor, without the need for significant re-optimization.[10]

Experimental Protocols

1. Safety Precautions

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[1][11][12][13]

  • Formaldehyde (37% solution): Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.[14][15][16][17][18]

  • Sodium Cyanide: Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide).[8][19][20][21]

  • This compound: Fatal in contact with skin. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[22]

All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. An emergency cyanide antidote kit should be readily available.

2. Reagents and Materials

Reagent/MaterialGradeSupplier
MorpholineReagentSigma-Aldrich
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific
Sodium Cyanide≥97%Sigma-Aldrich
Acetonitrile (MeCN)HPLC GradeFisher Scientific
Deionized Water--
Syringe Pumps--
PFA or PTFE Tubing--
T-Mixer--
Coiled Tube Reactor--
Back Pressure Regulator--
Collection Vial--

3. Stock Solution Preparation

  • Solution A (Morpholine/Formaldehyde): In a 50 mL volumetric flask, carefully add 5.0 mL of morpholine. To this, add 4.1 mL of a 37% aqueous formaldehyde solution. Dilute to the 50 mL mark with acetonitrile. This results in approximately 1.0 M solutions of each reactant.

  • Solution B (Sodium Cyanide): In a separate 50 mL volumetric flask, dissolve 2.45 g of sodium cyanide in deionized water and dilute to the mark. This results in a 1.0 M solution. Caution: Handle sodium cyanide with extreme care in a fume hood.

4. Continuous Flow Reactor Setup

The following diagram illustrates the experimental workflow for the continuous flow synthesis of this compound.

Flow_Synthesis_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Syringe Pump A (Morpholine/ Formaldehyde in MeCN) Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB Syringe Pump B (NaCN in H₂O) PumpB->Mixer Flow Rate B Reactor Coiled Tube Reactor (Heated) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Product Stream Collection Product Collection Vial BPR->Collection

Caption: Experimental workflow for the continuous flow synthesis of this compound.

5. Experimental Procedure

  • Assemble the continuous flow reactor system as shown in the diagram above. A coiled tube reactor made of PFA or PTFE with an internal diameter of 1 mm and a length of 10 m (volume ≈ 7.85 mL) is recommended.

  • Place the coiled tube reactor in a temperature-controlled oil bath or heating block set to the desired reaction temperature.

  • Load two separate syringe pumps with Solution A and Solution B.

  • Set the flow rates for both pumps. For a preliminary run, a 1:1 stoichiometric ratio is targeted. Set the flow rate for both Pump A and Pump B to 0.39 mL/min. This will result in a total flow rate of 0.78 mL/min and a residence time of approximately 10 minutes.

  • Pressurize the system to approximately 5 bar using the back-pressure regulator to prevent outgassing and ensure smooth flow.

  • Start the pumps simultaneously.

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the product.

  • Collect the reaction mixture in a vial containing a small amount of a quenching agent (e.g., dilute sodium hypochlorite solution) to neutralize any unreacted cyanide.

  • After collection, stop the pumps and flush the system with the solvent (acetonitrile/water mixture).

  • Analyze the collected sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and yield of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the continuous flow synthesis of this compound, based on typical results for similar α-aminonitrile syntheses. These values should be considered as targets for optimization studies.

ParameterValue
Reactant Concentrations
[Morpholine]1.0 M
[Formaldehyde]1.0 M
[Sodium Cyanide]1.0 M
Flow Rates
Flow Rate (Solution A)0.39 mL/min
Flow Rate (Solution B)0.39 mL/min
Total Flow Rate0.78 mL/min
Reaction Conditions
Temperature60 °C
Residence Time10 min
Pressure5 bar
Results
Expected Conversion >95%
Expected Yield >90%
Productivity ~0.47 g/h

Logical Relationships and Optimization

The following diagram illustrates the logical relationships between key reaction parameters and the desired outcomes in the optimization of the continuous flow synthesis of this compound.

Optimization_Logic cluster_inputs Input Parameters cluster_outputs Desired Outcomes Temp Temperature Yield Yield Temp->Yield affects Purity Purity Temp->Purity affects ResidenceTime Residence Time ResidenceTime->Yield affects Stoichiometry Stoichiometry (Flow Rate Ratio) Stoichiometry->Yield affects Stoichiometry->Purity affects Concentration Concentration Concentration->Yield may affect Throughput Throughput Concentration->Throughput affects

References

Protecting Group Strategies for the Morpholine Nitrogen in Morpholinoacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the morpholine nitrogen in morpholinoacetonitrile. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules, preventing unwanted side reactions and enabling selective transformations at other positions of the molecule. Here, we focus on three commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).

Introduction to Protecting Group Strategies

In multi-step organic synthesis, the reactivity of certain functional groups can interfere with desired transformations. Protecting groups are reversibly attached to these functional groups to mask their reactivity. For the secondary amine of the morpholine ring in this compound, protection is often necessary to prevent its participation in nucleophilic reactions or to modify its electronic properties. The choice of a protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

An ideal protecting group strategy involves:

  • Ease of introduction: The protecting group should be introduced in high yield under mild conditions.

  • Stability: The protected group must be stable to a wide range of reagents and reaction conditions planned for the synthetic route.

  • Ease of removal: The protecting group should be removable in high yield under specific and mild conditions that do not affect other functional groups in the molecule.

This document outlines the application of Boc, Cbz, and Benzyl protecting groups for the morpholine nitrogen of this compound, providing detailed experimental protocols and a comparative summary of their key features.

Comparative Summary of Protecting Groups

The following table summarizes the key characteristics of the Boc, Cbz, and Benzyl protecting groups for the morpholine nitrogen of this compound.

Protecting GroupStructureProtection ReagentTypical Protection ConditionsDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., Dioxane, THF, CH₂Cl₂)Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in Dioxane)Stable to base, nucleophiles, and catalytic hydrogenation. Labile to strong acids.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NaOH), Solvent (e.g., THF/H₂O, CH₂Cl₂)Catalytic hydrogenolysis (e.g., H₂/Pd-C, Ammonium formate/Pd-C)Stable to acidic and basic conditions. Labile to hydrogenolysis.
Benzyl (Bn) Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Catalytic hydrogenolysis (e.g., H₂/Pd-C, Ammonium formate/Pd-C)Stable to a wide range of non-reductive conditions. Labile to hydrogenolysis.

Experimental Protocols

N-Boc Protection of this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under acidic conditions.

Reaction Scheme:

N_Boc_Protection cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Boc2O + (Boc)₂O This compound->Boc2O Base Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) Boc2O->Base NBocthis compound N-Boc-Morpholinoacetonitrile Base->NBocthis compound ->

Caption: N-Boc protection of this compound.

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(cyanomethyl)morpholine-4-carboxylate.

Quantitative Data:

ParameterValueReference
Yield Typically >90%General procedure for Boc protection of secondary amines.
Reaction Time 12-16 hoursGeneral procedure for Boc protection of secondary amines.
Temperature 0 °C to Room TemperatureGeneral procedure for Boc protection of secondary amines.
N-Cbz Protection of this compound

The carboxybenzyl (Cbz) group is another common amine protecting group, stable to both acidic and basic conditions, and is typically removed by catalytic hydrogenolysis.[1]

Reaction Scheme:

N_Cbz_Protection cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound CbzCl + Cbz-Cl This compound->CbzCl Base Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) CbzCl->Base NCbzthis compound N-Cbz-Morpholinoacetonitrile Base->NCbzthis compound ->

Caption: N-Cbz protection of this compound.

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve this compound in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate and cool the mixture to 0 °C.[1]

    • Slowly add benzyl chloroformate to the stirred solution at 0 °C.[1]

    • Continue stirring at 0 °C for 4-6 hours, then allow to warm to room temperature and stir overnight.[1]

    • Monitor the reaction by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate.[1]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain benzyl 4-(cyanomethyl)morpholine-4-carboxylate.[1]

Quantitative Data:

ParameterValueReference
Yield 90%[1]
Reaction Time 20 hours[1]
Temperature 0 °C[1]
N-Benzyl Protection of this compound

The benzyl (Bn) group is a robust protecting group that is introduced by alkylation and removed by hydrogenolysis.

Reaction Scheme:

N_Benzyl_Protection cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound BnBr + Benzyl Bromide This compound->BnBr Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) BnBr->Base NBnylthis compound N-Benzyl-Morpholinoacetonitrile Base->NBnylthis compound ->

Caption: N-Benzyl protection of this compound.

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl bromide (BnBr) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (1.5 equiv)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of this compound in acetonitrile, add potassium carbonate.

    • Add benzyl bromide to the suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-benzylthis compound.

Quantitative Data:

ParameterValueReference
Yield HighGeneral procedure for N-benzylation of secondary amines.
Reaction Time 4-6 hoursGeneral procedure for N-benzylation of secondary amines.
Temperature Reflux (82 °C)General procedure for N-benzylation of secondary amines.

Deprotection Protocols

N-Boc Deprotection

The Boc group is readily cleaved under acidic conditions.

Workflow:

N_Boc_Deprotection Start N-Boc-Morpholinoacetonitrile in CH₂Cl₂ Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Evaporate Evaporate Solvent and Excess TFA Stir->Evaporate Workup Aqueous Workup (e.g., NaHCO₃ wash) Evaporate->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Product This compound Dry_Concentrate->Product

Caption: Workflow for N-Boc deprotection.

Protocol (using TFA):

  • Materials:

    • tert-Butyl 4-(cyanomethyl)morpholine-4-carboxylate (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve the N-Boc protected this compound in dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add trifluoroacetic acid.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected this compound.

N-Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis.

Workflow:

N_Cbz_Deprotection Start N-Cbz-Morpholinoacetonitrile in Methanol Add_Catalyst Add Pd/C Start->Add_Catalyst Hydrogenate Hydrogenate (H₂ balloon or Ammonium Formate) Add_Catalyst->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product This compound Concentrate->Product

Caption: Workflow for N-Cbz deprotection.

Protocol (using H₂/Pd-C):

  • Materials:

    • Benzyl 4-(cyanomethyl)morpholine-4-carboxylate (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol

    • Hydrogen (H₂) gas balloon

  • Procedure:

    • Dissolve the N-Cbz protected this compound in methanol.

    • Add 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the combined filtrate under reduced pressure to obtain the deprotected this compound.

N-Benzyl Deprotection

Similar to the Cbz group, the Benzyl group is efficiently removed by catalytic hydrogenolysis.

Workflow:

N_Benzyl_Deprotection Start N-Benzyl-Morpholinoacetonitrile in Methanol Add_Catalyst Add Pd/C Start->Add_Catalyst Add_H_Source Add Ammonium Formate Add_Catalyst->Add_H_Source Reflux Reflux Add_H_Source->Reflux Filter Filter through Celite Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product This compound Concentrate->Product

Caption: Workflow for N-Benzyl deprotection.

Protocol (using Catalytic Transfer Hydrogenation):

  • Materials:

    • 4-Benzylthis compound (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (catalytic amount)

    • Ammonium formate (4-5 equiv)

    • Methanol

  • Procedure:

    • To a solution of N-benzylthis compound in methanol, add 10% Pd/C.

    • Add ammonium formate in one portion.

    • Heat the reaction mixture to reflux and stir for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter through Celite.

    • Wash the Celite pad with methanol.

    • Concentrate the combined filtrate under reduced pressure to yield the deprotected this compound.[2]

Stability Considerations

The cyanomethyl group (-CH₂CN) is generally stable under the conditions used for Boc and Cbz protection. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile to a carboxylic acid or amide. The protocols provided here utilize relatively mild conditions to minimize such side reactions. For N-Boc deprotection with strong acids like TFA, it is advisable to perform the reaction at room temperature and for the minimum time required to achieve full deprotection to preserve the integrity of the nitrile group.

Conclusion

The choice of a protecting group for the morpholine nitrogen in this compound should be guided by the overall synthetic strategy. The Boc group offers a convenient acid-labile option, while the Cbz and Benzyl groups provide robust protection that can be removed under reductive conditions. The detailed protocols and comparative data presented in this document are intended to assist researchers in selecting and implementing the most suitable protecting group strategy for their specific synthetic needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Morpholinoacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound (also known as N-cyanomethylmorpholine) is a variation of the Strecker synthesis. This one-pot, three-component reaction involves morpholine, formaldehyde (or its aqueous solution, formalin), and a cyanide salt (such as sodium or potassium cyanide).[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the Strecker synthesis of this compound can stem from several factors:

  • Incomplete iminium ion formation: The reaction between morpholine and formaldehyde to form the morpholinium methylene iminium ion is a crucial first step.[1] Insufficient mixing, incorrect stoichiometry, or a non-optimal pH can hinder its formation.

  • Side reactions of formaldehyde: Formaldehyde can self-polymerize to form paraformaldehyde, especially in concentrated solutions. It can also participate in other side reactions if the conditions are not controlled.

  • Cyanide concentration and addition: The nucleophilic addition of the cyanide ion to the iminium ion is the key bond-forming step.[1] If the cyanide is added too quickly or if the pH is too low (protonating the cyanide), the reaction rate can be negatively affected.

  • Temperature control: The reaction is often exothermic. Poor temperature control can lead to the formation of byproducts and degradation of the desired product.

  • Workup and purification losses: this compound has some water solubility, so significant product loss can occur during the aqueous workup phase if not performed carefully.

Q3: The reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A3: Darkening of the reaction mixture, often referred to as tarring or polymerization, is a common issue in reactions involving formaldehyde and amines under basic conditions. This is likely due to polymerization of formaldehyde or condensation side reactions. To minimize this:

  • Maintain a low reaction temperature, typically between 0-10 °C.

  • Ensure efficient stirring to prevent localized "hot spots" where polymerization can initiate.

  • Control the rate of addition of reagents, particularly the cyanide solution.

Q4: What are the likely side products in this synthesis?

A4: Potential side products can include:

  • Bis-morpholinomethane: Formed from the reaction of the iminium ion with another molecule of morpholine instead of cyanide.

  • Glycolonitrile derivatives: Arising from reactions involving formaldehyde and cyanide without the incorporation of morpholine.

  • Polymerization products: As mentioned, formaldehyde can polymerize.

Q5: What is the optimal pH for the reaction?

A5: The reaction is typically performed under slightly acidic to neutral conditions. A common procedure involves the use of an ammonium salt or a weak acid to buffer the solution.[1] This maintains a balance between having a sufficient concentration of the free amine for iminium ion formation and preventing the excessive protonation of the cyanide nucleophile.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect stoichiometry of reactants.2. Inefficient formation of the intermediate iminium ion.3. pH of the reaction mixture is too low, leading to protonation of the cyanide.1. Carefully check the molar ratios of morpholine, formaldehyde, and cyanide source.2. Allow morpholine and formaldehyde to stir together for a period before adding the cyanide to ensure iminium ion formation.3. Monitor and adjust the pH to be slightly acidic to neutral.
Formation of a White Precipitate (other than product) 1. Polymerization of formaldehyde to paraformaldehyde.2. The cyanide salt is not fully dissolved before addition.1. Use fresh, high-quality formaldehyde solution. Maintain low temperatures.2. Ensure the cyanide salt is completely dissolved in its aqueous solution before slow, dropwise addition to the reaction mixture.
Product is Oily or Difficult to Crystallize 1. Presence of impurities or side products.2. Residual solvent from the workup.1. Perform a thorough aqueous wash to remove water-soluble impurities. Consider purification by column chromatography.2. Ensure the product is thoroughly dried under vacuum after extraction and solvent evaporation.
Significant Product Loss During Workup 1. The product has some solubility in the aqueous layer.2. Insufficient extraction with the organic solvent.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and combine the organic layers.

Data Presentation

CompoundAldehyde/KetoneAmine SourceCyanide SourceSolventTemperature (°C)Yield (%)Reference
MethyleneaminoacetonitrileFormaldehydeAmmonium ChlorideSodium CyanideWater0-561-71Organic Syntheses, Coll. Vol. 1, p.377 (1941)
α-AminoisobutyronitrileAcetoneAmmonium ChlorideSodium CyanideWater/MethanolRoom Temp~85Organic Syntheses, Coll. Vol. 2, p.29 (1943)
α-PhenylglycinonitrileBenzaldehydeAmmonium ChloridePotassium CyanideMethanol20>90Synthesis, 1973, 3, 156-158

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Reaction

This protocol is adapted from standard Strecker synthesis procedures.

Materials:

  • Morpholine

  • Formaldehyde (37% solution in water)

  • Sodium Cyanide (NaCN)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add morpholine (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Iminium Ion Formation: To the cooled morpholine, slowly add a 37% aqueous solution of formaldehyde (1.1 eq) while maintaining the temperature below 10 °C. Let the mixture stir for 30 minutes at this temperature. In a separate flask, prepare a solution of sodium bisulfite (1.1 eq) in water and add it to the reaction mixture. This helps to form a stable bisulfite adduct.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.05 eq) in deionized water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2 hours, and then let it slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH ~1 with concentrated HCl to decompose any unreacted cyanide. (Caution: This step should be performed in a well-ventilated fume hood as it may evolve toxic HCN gas) . Then, basify the mixture to pH ~10-11 with a cold aqueous solution of NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification of this compound

Method: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or isopropanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Method: Column Chromatography

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Strecker_Synthesis_Mechanism morpholine Morpholine iminium Methylene Iminium Ion morpholine->iminium + formaldehyde Formaldehyde formaldehyde->iminium + product This compound iminium->product + CN⁻ cyanide Cyanide Ion (CN⁻) cyanide->product Nucleophilic Attack

Caption: Strecker synthesis of this compound.

Experimental_Workflow start Start: Reagents reaction 1. Strecker Reaction (Morpholine, Formaldehyde, NaCN) 0°C to RT start->reaction workup 2. Aqueous Workup (Acid/Base Quench) reaction->workup extraction 3. Extraction (Dichloromethane) workup->extraction drying 4. Drying & Concentration extraction->drying purification 5. Purification (Recrystallization or Chromatography) drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Yield start Low Yield? check_reagents Check Reagent Stoichiometry and Purity start->check_reagents Yes check_temp Review Temperature Control (Maintain 0-10°C) check_reagents->check_temp check_addition Review Reagent Addition Rate (Slow, dropwise CN⁻) check_temp->check_addition check_workup Optimize Workup (Use brine, multiple extractions) check_addition->check_workup re_run Re-run Experiment with Adjusted Parameters check_workup->re_run

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Morpholinoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is a variation of the Strecker synthesis. It involves a one-pot, three-component reaction between morpholine, formaldehyde, and a cyanide source, typically an alkali metal cyanide like potassium cyanide or sodium cyanide. The reaction proceeds through the in-situ formation of a morpholinyl-methaniminium species, which is then attacked by the cyanide ion.

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Formation of N,N'-methylenebis(morpholine) (Bis-morpholinomethane): This aminal is formed from the reaction of two equivalents of morpholine with one equivalent of formaldehyde. It is a significant byproduct if the stoichiometry of the reactants is not carefully controlled.

  • Hydrolysis of this compound: The nitrile functional group in the product can be hydrolyzed to form 2-morpholinoacetamide and subsequently 2-morpholinoacetic acid. This is more likely to occur during the reaction workup, especially if acidic or basic conditions are prolonged at elevated temperatures.

  • Formation of N-Formylmorpholine: This impurity can arise if the cyanide salt contains carbonate impurities which can react with formaldehyde to produce formic acid in situ, or if the reaction conditions promote the decomposition of formaldehyde or cyanide to formic acid. Morpholine can then be formylated.

  • Polymerization: Formaldehyde is prone to polymerization, especially in the presence of acids or bases, which can lead to the formation of paraformaldehyde or other polymeric materials. This can result in a complex reaction mixture and make product isolation difficult.

Q3: What are the critical parameters to control during the synthesis?

A3: To maximize the yield of this compound and minimize side reactions, the following parameters are critical:

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of formaldehyde or morpholine can favor the formation of N,N'-methylenebis(morpholine).

  • Temperature: The reaction is typically exothermic. Maintaining a low and controlled temperature, especially during the addition of reagents, is essential to prevent runaway reactions and the formation of degradation products and polymers.

  • pH: The pH of the reaction mixture can influence the rate of the main reaction and the formation of byproducts. It is important to maintain the pH within the optimal range for the Strecker reaction.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged reaction times, especially at higher temperatures, can lead to increased hydrolysis of the product.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Extraction: After the reaction is complete, the product is usually extracted from the aqueous reaction mixture using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic extract is washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Crystallization or Distillation: The crude product can be further purified by crystallization from a suitable solvent or by vacuum distillation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incorrect stoichiometry of reactants. - Suboptimal reaction temperature. - Incomplete reaction. - Formation of significant amounts of side products. - Loss of product during workup.- Carefully control the molar ratios of morpholine, formaldehyde, and cyanide. - Maintain the recommended reaction temperature using a cooling bath. - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions to minimize side-product formation (see below). - Ensure efficient extraction and careful handling during purification.
Presence of a High-Boiling Impurity - Formation of N,N'-methylenebis(morpholine).- Use a slight excess of the cyanide source relative to formaldehyde and morpholine. - Add the formaldehyde solution slowly to the mixture of morpholine and cyanide. - Purify the crude product by fractional vacuum distillation.
Product Contaminated with an Amide or Carboxylic Acid - Hydrolysis of the nitrile group during the reaction or workup.- Keep the reaction and workup temperatures as low as possible. - Avoid prolonged exposure to strongly acidic or basic conditions during workup. - Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid.
Formation of a White Precipitate (Polymer) - Polymerization of formaldehyde.- Use fresh, high-quality formaldehyde solution (formalin) that does not contain significant amounts of paraformaldehyde. - Maintain a controlled, low temperature throughout the reaction. - Ensure proper stirring to avoid localized high concentrations of reagents.
Presence of N-Formylmorpholine Impurity - Formylation of morpholine by in-situ generated formic acid.- Use high-purity cyanide salts. - Control the reaction temperature to minimize decomposition of reactants. - N-Formylmorpholine can be separated from the product by careful fractional distillation or chromatography.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of potassium cyanide in water.

  • The flask is cooled in an ice-water bath to 0-5 °C.

  • A solution of morpholine in water is added dropwise to the cyanide solution while maintaining the temperature below 10 °C.

  • Following the addition of morpholine, an aqueous solution of formaldehyde is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is deemed complete by TLC or GC analysis.

  • The reaction mixture is then extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or crystallization.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Morpholine Morpholine ReactionVessel Reaction Vessel (Controlled Temperature) Morpholine->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Cyanide Cyanide Source (e.g., KCN) Cyanide->ReactionVessel Extraction Extraction ReactionVessel->Extraction Washing Washing Extraction->Washing Drying Drying & Solvent Removal Washing->Drying Purification Purification (Distillation/Crystallization) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_side Potential Side Reactions Reactants Morpholine + Formaldehyde + Cyanide MainProduct This compound Reactants->MainProduct Main Reaction (Strecker) BisMorpholino N,N'-methylenebis(morpholine) Reactants->BisMorpholino Excess Morpholine/Formaldehyde NFormyl N-Formylmorpholine Reactants->NFormyl Formic Acid Presence Formaldehyde_Source Formaldehyde HydrolysisProducts 2-Morpholinoacetamide & 2-Morpholinoacetic Acid MainProduct->HydrolysisProducts Hydrolysis (H₂O, H⁺/OH⁻) Polymer Formaldehyde Polymers Formaldehyde_Source->Polymer Polymerization

Caption: Main and side reactions in this compound synthesis.

Technical Support Center: Purification of Crude Morpholinoacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Morpholinoacetonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.

Issue Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form 1. Solution is too dilute (excess solvent used). [1] 2. Supersaturation has not been achieved. [1] 3. Inhibition of nucleation by impurities. 1. Reduce Solvent Volume: Concentrate the solution by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then allow it to cool again.[1] 2. Induce Crystallization:     - Scratching: Scratch the inner surface of the flask with a glass rod at the meniscus.[1]     - Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.[1]     - Cooling: Cool the solution in an ice bath to further decrease solubility.[1] 3. Re-purify: If significant impurities are present, consider a preliminary purification step (e.g., washing an organic solution of the crude product with water) before recrystallization.
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high. 3. The cooling rate is too fast. 4. High concentration of impurities. [1]1. Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of this compound (approximately 62-64°C). 2. Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[1] 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help.[1] 4. Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent at room temperature, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gently warm until clear and then cool slowly.
Low Yield of Recovered Crystals 1. Too much solvent was used. [2] 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at too high a temperature. 4. The compound has significant solubility in the cold solvent. 1. Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product.[3] 2. Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent before filtration. 3. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] 4. Recover from Mother Liquor: Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
Discolored Crystals 1. Presence of colored impurities. 1. Use of Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. 2. Wash Crystals Thoroughly: Ensure the crystals are washed with fresh, cold solvent to remove any colored mother liquor.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A1: An ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its polar structure containing ether and nitrile functionalities, polar protic and aprotic solvents are good starting points. Methanol is a known solvent for this compound. A solvent selection screen with small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures) is recommended to determine the optimal solvent or solvent system.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, likely synthesized via a Strecker-type reaction, may contain unreacted starting materials such as morpholine, formaldehyde (or its polymer paraformaldehyde), and a cyanide source. Side-products from the reaction of morpholine with formaldehyde or the self-polymerization of formaldehyde may also be present.

Q3: My compound crystallizes too quickly. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[2] To slow down crystallization, you can try using slightly more solvent than the minimum required or allow the solution to cool more slowly by insulating the flask.[2]

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system is often effective, especially if a single solvent does not provide the desired solubility profile. This typically involves dissolving the crude product in a minimal amount of a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which it is sparingly soluble until the solution becomes turbid. The solution is then heated until it becomes clear and cooled slowly. Common mixed solvent pairs include ethanol/water and ethyl acetate/hexane.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a toxic compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., methanol, ethanol, or isopropanol). Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent System Selection: Identify a "good" solvent that readily dissolves this compound at room temperature and a miscible "poor" solvent in which it is insoluble.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature in an Erlenmeyer flask.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualizations

Troubleshooting_Workflow Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Formed oiling_out->no_crystals No oil_formed Oil Formed oiling_out->oil_formed Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization induce_crystallization->cool reheat_add_solvent Reheat, Add More 'Good' Solvent, and Cool Slowly oil_formed->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for common recrystallization problems.

Recrystallization_Process General Recrystallization Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Step-by-step workflow for the recrystallization process.

References

troubleshooting failed reactions involving Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholinoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 2-(morpholin-4-yl)acetonitrile, is a chemical compound with the molecular formula C6H10N2O.[1] It is a white to almost white crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5807-02-3[1]
Molecular Weight 126.16 g/mol [1]
Melting Point 62 °C
Boiling Point 124 °C / 23mmHg
Appearance White to Almost white powder to crystal[2]
Solubility Soluble in Methanol

Q2: What are the primary hazards associated with this compound?

This compound is harmful if swallowed and causes serious eye irritation.[1] It is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this compound.

Q3: How should this compound be stored?

It should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed and away from incompatible materials.

Q4: What are the common reactions involving this compound?

As a nitrile, this compound can undergo several common transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield morpholinoacetic acid.

  • Reduction: The nitrile group can be reduced to form 2-morpholinoethanamine.

  • Alkylation/Acylation: The carbon atom alpha to the nitrile group can potentially be deprotonated and reacted with electrophiles, although this is less common for α-amino nitriles.

  • Grignard Reaction: Reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Q5: Why is the morpholine scaffold important in drug discovery?

The morpholine ring is a "privileged structure" in medicinal chemistry. Its presence in a molecule can improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[3] The morpholine moiety is found in numerous CNS-active compounds and can enhance permeability across the blood-brain barrier.[4][5][6]

Troubleshooting Failed Reactions

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseTroubleshooting Steps
Poor Reagent Quality Ensure this compound is pure and dry. Use freshly opened or properly stored reagents.
Inadequate Solvent Quality Use anhydrous solvents, especially for reactions sensitive to moisture (e.g., Grignard reactions).
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has reached completion.
Catalyst Inactivity If using a catalyst, ensure it is active and used in the correct amount.
Issue 2: Formation of Multiple Products or Low Yield

Possible Causes & Solutions

CauseTroubleshooting Steps
Side Reactions Hydrolysis: Incomplete hydrolysis of the nitrile may result in the corresponding amide as a byproduct. To favor the carboxylic acid, prolong the reaction time or use harsher conditions (e.g., stronger acid/base, higher temperature).Reduction: Over-reduction of the nitrile can occur with strong reducing agents like LiAlH4. Consider using a milder reducing agent or carefully controlling the stoichiometry.
Decomposition of Starting Material or Product This compound, like other α-amino nitriles, can be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases at high temperatures if the desired product is sensitive.
Competing Reactions In alkylation reactions, N-alkylation of the morpholine nitrogen can compete with C-alkylation. The choice of base and reaction conditions can influence this selectivity.
Work-up Issues Ensure the work-up procedure is appropriate for the product's properties (e.g., solubility, stability to pH changes). The product may be lost during extraction if it is water-soluble.
Issue 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseTroubleshooting Steps
Similar Polarity of Product and Byproducts Optimize chromatographic conditions (e.g., solvent system, column type) for better separation. Consider derivatization to change the polarity of the product or impurity.
Product is an Oil Try to form a solid derivative (e.g., a salt) for easier handling and purification by recrystallization.
Product is Water-Soluble After quenching the reaction, saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency with an organic solvent. Alternatively, consider using a continuous liquid-liquid extractor.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Morpholinoacetic Acid

This protocol is adapted from the hydrolysis of ethyl 2-morpholinoacetate.[7][8]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (e.g., 8N HCl)[7]

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in 8N HCl.[7]

  • Heat the reaction mixture at 95 °C for 16 hours.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a suitable base (e.g., NaOH solution) to the appropriate pH for extraction.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of this compound to 2-Morpholinoethanamine

This is a general procedure for the reduction of nitriles using Lithium Aluminum Hydride (LiAlH4).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of LiAlH4 (a molar excess, e.g., 1.5-2.0 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-morpholinoethanamine.

  • Purify the product by distillation or column chromatography.

Visualizations

General Troubleshooting Workflow

G General Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low Yield / No Product) check_reagents 1. Check Reagents & Solvents - Purity - Water content - Stability start->check_reagents check_conditions 2. Verify Reaction Conditions - Temperature - Time - Stoichiometry - Atmosphere start->check_conditions check_procedure 3. Review Procedure - Order of addition - Stirring efficiency - Monitoring (TLC/LCMS) start->check_procedure analyze_mixture 4. Analyze Crude Mixture - NMR, MS to identify byproducts check_reagents->analyze_mixture check_conditions->analyze_mixture check_procedure->analyze_mixture troubleshoot_workup 5. Evaluate Work-up & Purification - Product solubility - pH sensitivity - Chromatography conditions analyze_mixture->troubleshoot_workup optimize Optimize & Repeat troubleshoot_workup->optimize

Caption: A logical workflow for troubleshooting failed reactions.

Role of this compound as a Building Block

G This compound in Bioactive Molecule Synthesis This compound This compound hydrolysis Hydrolysis (e.g., HCl, heat) This compound->hydrolysis reduction Reduction (e.g., LiAlH4) This compound->reduction grignard Grignard Reaction (e.g., RMgBr, then H3O+) This compound->grignard morpholinoacetic_acid Morpholinoacetic Acid hydrolysis->morpholinoacetic_acid morpholinoethanamine 2-Morpholinoethanamine reduction->morpholinoethanamine ketone Morpholinyl Ketone grignard->ketone bioactive_scaffold Scaffold for Bioactive Molecules (e.g., CNS drugs) morpholinoacetic_acid->bioactive_scaffold morpholinoethanamine->bioactive_scaffold ketone->bioactive_scaffold

Caption: Synthesis of key intermediates from this compound.

References

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of morpholinoacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-alkylation of this compound?

The most common method for N-alkylation of secondary amines like this compound is direct alkylation using an alkylating agent in the presence of a base. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, is another viable, albeit less direct, method.

Q2: What type of alkylating agents can be used?

A variety of alkylating agents can be employed, with reactivity generally following the order: alkyl iodides > alkyl bromides > alkyl chlorides. Alkyl triflates and sulfates are also highly reactive. The choice of alkylating agent will depend on the desired alkyl group and the required reactivity. For less reactive alkylating agents, harsher reaction conditions may be necessary.

Q3: Which bases are suitable for this reaction?

Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are often effective.[1] Stronger bases like sodium hydride (NaH) can also be used, particularly if the amine is less nucleophilic.[2] The choice of base can significantly impact the reaction rate and yield.

Q4: What solvents are recommended for the N-alkylation of this compound?

Polar aprotic solvents are generally preferred. Acetonitrile (MeCN) is a good starting point as it is effective for many N-alkylation reactions of morpholine derivatives.[3] Other options include N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially for less reactive alkylating agents, though they can be more difficult to remove during workup.[1]

Q5: What is a typical reaction temperature and duration?

The optimal temperature and duration depend on the reactivity of the substrate and alkylating agent. Reactions can range from room temperature to reflux conditions (e.g., ~82°C in acetonitrile).[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion and to avoid potential side product formation with prolonged heating. Reaction times can vary from a few hours to overnight.[3]

Troubleshooting Guide

Low or No Yield

  • Q: I am not observing any product formation. What could be the issue?

    • A: Several factors could be at play:

      • Insufficiently reactive alkylating agent: If you are using an alkyl chloride, consider switching to a more reactive bromide or iodide.

      • Base is not strong enough: For less reactive systems, a stronger base like sodium hydride might be necessary instead of potassium carbonate.

      • Low reaction temperature: Try increasing the temperature, potentially to reflux, while monitoring for decomposition.

      • Poor quality reagents: Ensure all reagents, especially the solvent, are anhydrous, as water can interfere with the reaction.

  • Q: My yield is very low. How can I improve it?

    • A: To improve your yield:

      • Optimize the base and solvent combination: A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., MeCN, DMF, THF) can reveal the optimal conditions for your specific substrate.

      • Increase the equivalents of the alkylating agent: Using a slight excess (e.g., 1.2-1.5 equivalents) of the alkylating agent can help drive the reaction to completion.[3]

      • Consider a catalyst: The addition of a catalytic amount of sodium or potassium iodide can enhance the rate of alkylation, especially when using alkyl chlorides or bromides.

      • Phase-transfer catalysis: For reactions with solid bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.[4]

Formation of Side Products

  • Q: I am seeing multiple spots on my TLC plate. What are the likely side products?

    • A: Common side products in N-alkylation reactions include:

      • Quaternary ammonium salts: This occurs if the product, a tertiary amine, undergoes a second alkylation. This is less common with secondary amines compared to primary amines but can happen with highly reactive alkylating agents or prolonged reaction times.

      • Elimination products: If the alkylating agent has a hydrogen on the beta-carbon, elimination to form an alkene can compete with substitution, especially with sterically hindered substrates or stronger bases at higher temperatures.

      • Hydrolysis of the nitrile group: Under strongly basic or acidic conditions, particularly with prolonged heating in the presence of water, the nitrile group of this compound could potentially hydrolyze to an amide or carboxylic acid. Careful control of reaction conditions and ensuring an anhydrous environment is important.

  • Q: How can I minimize the formation of side products?

    • A: To reduce side product formation:

      • Control stoichiometry: Use only a slight excess of the alkylating agent.

      • Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent over-alkylation.

      • Lower the reaction temperature: If elimination is a problem, running the reaction at a lower temperature may favor the desired substitution reaction.

      • Choose your base carefully: A milder base may be sufficient and can help to avoid elimination and other base-catalyzed side reactions.

Workup and Purification Issues

  • Q: I am having trouble isolating my product after the reaction.

    • A: Workup procedures typically involve filtering off the inorganic base and salts, followed by removal of the solvent under reduced pressure.[3] If your product is basic, an acid-base extraction can be an effective purification step. For purification, column chromatography on silica gel is a standard method.[3]

  • Q: My product seems to be water-soluble, making extraction difficult.

    • A: If your N-alkylated this compound derivative has high water solubility, consider extracting with a more polar organic solvent like dichloromethane (DCM) or performing multiple extractions. Salting out the aqueous layer with brine can also help to improve the efficiency of the extraction into the organic phase.

Experimental Protocols

General Protocol for N-Alkylation of this compound with Alkyl Halides

This is a general starting protocol and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • TLC plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension vigorously.

  • Add the alkyl halide (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to a suitable temperature (start with 50-60°C, or reflux if necessary) and monitor the reaction progress by TLC.

  • Upon completion (disappearance of the starting material, typically 4-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: General Reaction Parameters for N-Alkylation of Secondary Amines

ParameterTypical Range/OptionsNotes
Substrate This compound---
Alkylating Agent Alkyl iodide, bromide, chloride1.1 - 1.5 equivalents
Base K₂CO₃, Cs₂CO₃, NaH, Et₃N1.5 - 3.0 equivalents
Solvent MeCN, DMF, DMSO, THFAnhydrous conditions recommended
Temperature Room Temperature to RefluxDependent on reagent reactivity
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS
Typical Yields Variable (40-90%)Highly dependent on specific substrates and conditions

Disclaimer: The data in this table represents typical conditions for the N-alkylation of secondary amines and should be used as a starting point for the optimization of the N-alkylation of this compound.

Mandatory Visualizations

experimental_workflow reagents 1. Combine this compound, Base (e.g., K₂CO₃), and Anhydrous Solvent (e.g., MeCN) add_alkyl_halide 2. Add Alkyl Halide (1.2 eq) reagents->add_alkyl_halide reaction 3. Heat and Stir (e.g., 60°C - Reflux) add_alkyl_halide->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Cool, Filter, and Concentrate monitoring->workup Complete purification 6. Purify by Column Chromatography workup->purification product 7. Characterize Final Product purification->product

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_guide start Low or No Product check_reactivity Are Alkylating Agent and Base Reactive Enough? start->check_reactivity increase_temp Increase Temperature check_reactivity->increase_temp No side_products Side Products Observed? check_reactivity->side_products Yes stronger_reagents Use More Reactive Alkyl Halide (I > Br > Cl) or Stronger Base (NaH) increase_temp->stronger_reagents over_alkylation Over-alkylation? side_products->over_alkylation Yes elimination Elimination Product? side_products->elimination No reduce_equivalents Reduce Equivalents of Alkylating Agent and Reaction Time over_alkylation->reduce_equivalents lower_temp Lower Reaction Temperature elimination->lower_temp Yes nitrile_hydrolysis Nitrile Hydrolysis? elimination->nitrile_hydrolysis No anhydrous Ensure Anhydrous Conditions nitrile_hydrolysis->anhydrous Yes

Caption: Troubleshooting decision tree for N-alkylation of this compound.

References

Technical Support Center: Purification of Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Morpholinoacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurities in this compound synthesis largely depend on the synthetic route employed.

  • From Strecker Synthesis (Morpholine, Formaldehyde, and Cyanide):

    • Unreacted Starting Materials: Residual morpholine, formaldehyde, and cyanide salts are common. Formaldehyde can also form byproducts through self-polymerization (paraformaldehyde) or other side reactions.[1][2][3]

    • Side Products: Complex adducts can form from the interaction of the starting materials under reaction conditions.[4]

  • From Nucleophilic Substitution (e.g., Morpholine and Chloroacetonitrile):

    • Unreacted Starting Materials: Unreacted morpholine and chloroacetonitrile may remain.

    • Byproducts: Quaternization of the morpholine nitrogen by another molecule of chloroacetonitrile can lead to the formation of a quaternary ammonium salt.

  • Degradation Products (common to all routes):

    • Hydrolysis Products: The nitrile group of this compound is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions. This leads to the formation of 2-morpholinoacetamide and, upon further hydrolysis, 2-morpholinoacetic acid.[5][6][7]

Q2: What analytical methods are recommended for detecting impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as unreacted morpholine and some reaction byproducts.[8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities, including non-volatile compounds like hydrolysis products and salts. HPLC can be coupled with various detectors, such as UV-Vis and Mass Spectrometry (LC-MS), for enhanced identification.[12][13][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities and for assessing the overall purity of the sample.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the presence of functional groups related to impurities, such as the carbonyl group in the amide and carboxylic acid hydrolysis products.

Troubleshooting Guides

Issue 1: Presence of Unreacted Morpholine
  • Problem: The final product is contaminated with residual morpholine, a basic and relatively volatile impurity.

  • Troubleshooting Steps:

    • Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Morpholine, being basic, will be protonated to form a water-soluble salt that will partition into the aqueous layer.

    • Vacuum Distillation: this compound has a boiling point of 124°C at 23 mmHg. Morpholine has a lower boiling point (129°C at atmospheric pressure), but the difference might not be sufficient for clean separation by simple distillation. Fractional vacuum distillation can be more effective.

    • Azeotropic Removal: Consider the use of a solvent that forms an azeotrope with morpholine to facilitate its removal during distillation.

Issue 2: Hydrolysis of the Nitrile Group
  • Problem: The product is contaminated with 2-morpholinoacetamide or 2-morpholinoacetic acid, indicating hydrolysis of the nitrile functional group.

  • Troubleshooting Steps:

    • Control pH During Workup: Avoid prolonged exposure to strongly acidic or basic conditions during the reaction workup. Neutralize the reaction mixture promptly and maintain a pH as close to neutral as possible during extractions.

    • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water is required for hydrolysis.

    • Purification Method Selection:

      • Column Chromatography: Silica gel chromatography can effectively separate the more polar hydrolysis products from the desired this compound. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective.

      • Recrystallization: If this compound is a solid at room temperature, recrystallization can be an excellent method for removing more soluble impurities. The choice of solvent is critical; the desired product should be sparingly soluble at low temperatures and highly soluble at higher temperatures, while the impurities should remain in solution or be insoluble at all temperatures.

Issue 3: Discoloration of the Final Product
  • Problem: The isolated this compound is colored (e.g., yellow or brown), suggesting the presence of high molecular weight byproducts or degradation products.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter the charcoal. The charcoal can adsorb colored impurities.

    • Recrystallization: This is often very effective at removing colored impurities, which may be excluded from the crystal lattice of the pure compound.

    • Flash Column Chromatography: This technique is excellent for separating colored impurities from the desired product.

Data Presentation

Impurity TypePurification MethodExpected EfficiencyNotes
Unreacted Morpholine Acidic WashHighEffective for removing basic impurities into an aqueous phase.
Vacuum DistillationModerate to HighEfficiency depends on the boiling point difference and the use of a fractionating column.
Unreacted Formaldehyde/Byproducts Aqueous WashModerateFormaldehyde is water-soluble.
Column ChromatographyHighCan separate polar byproducts.
Hydrolysis Products (Amide, Acid) Column ChromatographyHighThe significant difference in polarity allows for good separation.
RecrystallizationHighThese impurities often have different solubility profiles.
Basic WashModerateThe carboxylic acid can be removed with a dilute base wash.
High Molecular Weight/Colored Impurities RecrystallizationHighImpurities are often excluded from the crystal lattice.
Charcoal TreatmentModerate to HighEffective for removing many colored compounds.
Column ChromatographyHighThese impurities are often retained on the stationary phase.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing volatile impurities with boiling points significantly different from this compound.

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Claisen adapter to minimize bumping.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction containing low-boiling impurities.

    • Collect the main fraction at a vapor temperature of approximately 124°C and a pressure of 23 mmHg.

    • Stop the distillation before the flask is completely dry to prevent the formation of thermally decomposed, non-volatile residues.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing polar impurities such as hydrolysis products.

  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase.

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol). For basic compounds like this compound, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel.[18]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to move the desired compound down the column.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is suitable if this compound is a solid at room temperature and impurities have different solubility profiles.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • Alternatively, a two-solvent system can be used. The compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[19][20]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Workup (Acid/Base Wash) crude->workup distillation Vacuum Distillation workup->distillation Volatile Impurities chromatography Flash Chromatography workup->chromatography Polar Impurities recrystallization Recrystallization workup->recrystallization Solid Product analysis Purity Analysis (GC-MS, HPLC) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_impurity Identify Impurity Type (GC-MS, HPLC) start->check_impurity unreacted_morpholine Unreacted Morpholine? check_impurity->unreacted_morpholine hydrolysis_products Hydrolysis Products? check_impurity->hydrolysis_products colored_impurities Colored Impurities? check_impurity->colored_impurities acid_wash Perform Acidic Wash unreacted_morpholine->acid_wash Yes vacuum_distill Fractional Vacuum Distillation unreacted_morpholine->vacuum_distill Yes neutral_workup Ensure Neutral Workup pH hydrolysis_products->neutral_workup Yes column_chrom Column Chromatography hydrolysis_products->column_chrom Yes charcoal Charcoal Treatment colored_impurities->charcoal Yes recrystallize Recrystallization colored_impurities->recrystallize Yes

Caption: Troubleshooting logic for common impurities in this compound.

References

preventing decomposition of Morpholinoacetonitrile during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholinoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as N-cyanomethylmorpholine, is an organic compound featuring a morpholine ring N-substituted with a cyanomethyl group. It belongs to the class of α-aminonitriles. Due to the reactivity of the nitrile group and the properties endowed by the morpholine moiety, it serves as a versatile building block in organic synthesis, particularly for the preparation of more complex nitrogen-containing heterocyclic compounds and potential pharmaceutical intermediates.

Q2: What are the primary decomposition pathways for this compound during aqueous workup?

The main decomposition pathways for this compound during aqueous workup are:

  • Retro-Strecker Reaction: As an α-aminonitrile, it is susceptible to the retro-Strecker reaction, especially in the presence of water. This equilibrium reaction can be catalyzed by both acids and bases, leading to the dissociation of the molecule back into a morpholinium ion and a cyanide source, or morpholine and formaldehyde cyanohydrin. The latter is unstable and can further decompose to formaldehyde and hydrogen cyanide. This is often the primary cause of product loss during aqueous extraction procedures.

  • Nitrile Hydrolysis: The nitrile group (-CN) can undergo hydrolysis to form either a carboxamide (-CONH₂) or a carboxylic acid (-COOH) derivative. This reaction is typically promoted by strong acidic or basic conditions, often in conjunction with elevated temperatures.[1][2][3]

Q3: I am observing a significant loss of my product after aqueous workup. What is the likely cause?

Significant product loss after an aqueous workup is most likely due to the retro-Strecker reaction. The use of acidic or strongly basic aqueous solutions to wash the organic layer can promote this decomposition pathway. Even neutral water can facilitate this process to some extent, especially with prolonged contact time or elevated temperatures.

Q4: Can I use a standard acidic wash to remove basic impurities from my reaction mixture containing this compound?

It is not recommended to use a standard acidic wash (e.g., dilute HCl or NH₄Cl). The acidic conditions will protonate the morpholine nitrogen, making the α-aminonitrile highly susceptible to the retro-Strecker decomposition pathway, leading to significant product loss.

Q5: Is it safe to use a strong base like sodium hydroxide to wash my organic layer?

Using a strong base like sodium hydroxide is also not recommended . While a patent for a related compound, 2-(3-oxo-morpholine) acetonitrile, suggests adjusting the pH to a mildly basic 8-10, strong bases can catalyze both the retro-Strecker reaction and the hydrolysis of the nitrile group to a carboxylic acid.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reaction mixtures containing this compound.

Problem Potential Cause Recommended Solution
Low yield after extraction Decomposition via retro-Strecker reaction due to acidic or strongly basic wash.Avoid acidic and strong basic washes. Use a saturated sodium bicarbonate (NaHCO₃) solution for a mild basic wash or a saturated sodium chloride (brine) solution for a neutral wash.
Prolonged contact with the aqueous phase.Minimize the time the organic layer is in contact with the aqueous phase. Perform extractions quickly and efficiently.
Elevated temperature during workup.Conduct all workup and extraction steps at room temperature or below. If the reaction was heated, ensure it is fully cooled before starting the workup.
Formation of a new, more polar impurity (by TLC) Nitrile hydrolysis to the corresponding amide or carboxylic acid.Avoid strong acids and bases, and high temperatures during workup. If a basic wash is necessary, use a weak base like NaHCO₃ and avoid prolonged exposure.
Difficulty in separating organic and aqueous layers (emulsion) Presence of polar impurities or byproducts.Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.
Product seems to be water-soluble This compound has some water solubility.Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

Experimental Protocols

Here are detailed methodologies for a gentle workup procedure designed to minimize the decomposition of this compound.

Protocol 1: Mild Basic Workup
  • Quenching of the Reaction Mixture:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

    • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume). Shake gently to avoid emulsion formation.

      • Saturated aqueous sodium chloride (brine) solution (1 x volume).

    • Separate the organic layer.

  • Drying and Solvent Evaporation:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (< 40°C) to obtain the crude product.

Protocol 2: Neutral Workup
  • Quenching of the Reaction Mixture:

    • Follow the same procedure as in Protocol 1, step 1.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous sodium chloride (brine) solution (2 x volume).

    • Separate the organic layer.

  • Drying and Solvent Evaporation:

    • Follow the same procedure as in Protocol 1, step 3.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white solid
Melting Point 61-64 °C
Boiling Point 124 °C at 23 mmHg
CAS Number 5807-02-3

Visualizations

Troubleshooting Workflow for this compound Workup

TroubleshootingWorkflow cluster_start Start: Post-Reaction Mixture cluster_workup Workup & Isolation cluster_analysis Analysis & Troubleshooting start Reaction containing this compound is complete quench Quench reaction and dilute with organic solvent start->quench wash_choice Choose washing procedure quench->wash_choice mild_wash Wash with Saturated NaHCO3 and/or Brine wash_choice->mild_wash Recommended acid_base_wash Wash with Acid (e.g., HCl) or Strong Base (e.g., NaOH) wash_choice->acid_base_wash Not Recommended dry_evaporate Dry organic layer and evaporate solvent mild_wash->dry_evaporate acid_base_wash->dry_evaporate analyze_product Analyze crude product (TLC, NMR) dry_evaporate->analyze_product check_yield Check yield and purity analyze_product->check_yield good_yield High Yield & Purity check_yield->good_yield OK low_yield Low Yield / Impurities Present check_yield->low_yield Problem troubleshoot Decomposition likely occurred. Review workup conditions: - Avoid acid/strong base - Minimize water contact - Keep temperature low low_yield->troubleshoot troubleshoot->wash_choice Retry with mild wash

Caption: Troubleshooting workflow for preventing decomposition of this compound.

Potential Decomposition Pathways of this compound

DecompositionPathways cluster_compound This compound cluster_conditions Workup Conditions cluster_products Decomposition Products MAN This compound acid_base Aqueous Acid or Base MAN->acid_base leads to strong_acid_base Strong Aqueous Acid/Base (with heat) MAN->strong_acid_base leads to retro_strecker Morpholine + Formaldehyde + Cyanide (Retro-Strecker Products) acid_base->retro_strecker promotes hydrolysis Morpholinoacetamide or Morpholinoacetic Acid (Hydrolysis Products) strong_acid_base->hydrolysis promotes

Caption: Decomposition pathways of this compound during workup.

References

Technical Support Center: Functionalization of Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of Morpholinoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound, providing potential causes and solutions in a question-and-answer format.

α-Alkylation Reactions

Question: I am attempting the α-alkylation of this compound using a strong base like Lithium Diisopropylamide (LDA), but I am observing low yield of the mono-alkylated product and significant amounts of starting material and di-alkylated product. What could be the issue?

Answer: This is a common challenge in the α-alkylation of active methylene compounds like this compound. Several factors could be contributing to this outcome.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Ensure the LDA solution is freshly prepared or properly titrated to confirm its molarity. - Perform the deprotonation at low temperatures (e.g., -78 °C) to ensure the kinetic enolate is formed and stable. - Use a slight excess of LDA (1.05-1.1 equivalents) to drive the deprotonation to completion.
Over-alkylation (Di-alkylation) - Add the alkylating agent slowly and at a low temperature to control the reaction rate. - Use a 1:1 stoichiometry of the enolate to the alkylating agent. An excess of the alkylating agent will favor di-alkylation. - Consider using a bulkier alkylating agent if sterically feasible to disfavor a second alkylation.
Proton Exchange - The mono-alkylated product can be deprotonated by the enolate of the starting material, leading to di-alkylation. To minimize this, ensure rapid consumption of the enolate by the alkylating agent.
Reaction Quenching - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the strong base by moisture.

Logical Workflow for Troubleshooting α-Alkylation

cluster_start Start: Low Yield of Mono-alkylated Product cluster_check1 Check Deprotonation cluster_check2 Check Alkylation Step cluster_check3 Check Reaction Conditions cluster_solution Solutions start Low Yield of Mono-alkylated Product check_base Is LDA fresh/titrated? start->check_base High starting material? check_addition Slow addition of alkylating agent? start->check_addition High di-alkylation? check_temp_deprot Deprotonation at -78°C? check_base->check_temp_deprot Yes solution_base Use fresh/titrated LDA check_base->solution_base No check_temp_deprot->check_addition Yes solution_temp Maintain low temperature check_temp_deprot->solution_temp No check_stoichiometry 1:1 Stoichiometry? check_addition->check_stoichiometry Yes solution_addition Slow addition/correct stoichiometry check_addition->solution_addition No check_atmosphere Inert atmosphere? check_stoichiometry->check_atmosphere Yes check_stoichiometry->solution_addition No check_glassware Dry glassware? check_atmosphere->check_glassware Yes solution_conditions Ensure anhydrous conditions check_atmosphere->solution_conditions No check_glassware->start No, re-evaluate check_glassware->solution_conditions No

Caption: Troubleshooting workflow for α-alkylation.

Hydrolysis of the Nitrile Group

Question: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?

Answer: The hydrolysis of nitriles proceeds through an amide intermediate, and forcing the reaction to the carboxylic acid stage requires vigorous conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficiently Harsh Conditions - Acidic Hydrolysis: Increase the concentration of the acid (e.g., use 6M HCl or concentrated H₂SO₄) and prolong the reflux time.[1] - Basic Hydrolysis: Use a higher concentration of a strong base (e.g., 6M NaOH or KOH) and increase the reaction temperature and duration.[1]
Reversibility of Amide Formation - Under acidic conditions, the final step is the irreversible protonation of the ammonia byproduct, which drives the equilibrium towards the carboxylic acid.[1] Ensure sufficient acid is present.
Work-up Procedure - For basic hydrolysis, the product will be the carboxylate salt. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate and isolate the carboxylic acid.[2]
Reduction of the Nitrile Group

Question: During the reduction of this compound to the corresponding diamine with LiAlH₄, I am getting a complex mixture of products and a low yield of the desired amine. What could be wrong?

Answer: The reduction of nitriles with powerful reducing agents like LiAlH₄ can sometimes lead to side reactions if not performed carefully.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Over-reduction or Side Reactions - Ensure the reaction is performed at a suitable temperature. While some reductions proceed at room temperature, others may require cooling to 0 °C to improve selectivity. - Use an "inverse addition" method where the LiAlH₄ solution is added slowly to the nitrile solution. This can sometimes improve selectivity.[3]
Reaction Work-up - The work-up for LiAlH₄ reactions is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for quenching the reaction and precipitating aluminum salts, which can then be filtered off.
Moisture Contamination - LiAlH₄ reacts violently with water. Ensure all solvents and glassware are scrupulously dry and the reaction is conducted under an inert atmosphere.
Alternative Reducing Agents - If LiAlH₄ proves problematic, consider alternative reducing agents like Borane-tetrahydrofuran complex (BH₃-THF) or catalytic hydrogenation (e.g., H₂/Raney Nickel), which can offer different selectivity and milder conditions.[4]

Frequently Asked Questions (FAQs)

1. What are the main functionalization sites of this compound?

This compound has two primary sites for functionalization:

  • The α-carbon: The carbon atom between the morpholine ring and the nitrile group is acidic and can be deprotonated with a strong base to form a nucleophile for alkylation and other C-C bond-forming reactions.

  • The nitrile group: The carbon-nitrogen triple bond can undergo nucleophilic addition and can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

2. How can I monitor the progress of my functionalization reaction?

  • Thin Layer Chromatography (TLC): This is a quick and effective method to monitor the disappearance of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used. Often, derivatization of polar functional groups (e.g., silylation of amines or carboxylic acids) is necessary.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product by observing the appearance of new characteristic signals.

3. What are some common challenges in purifying functionalized this compound derivatives?

  • Polarity: The introduction of polar functional groups (e.g., carboxylic acids, amines) can make the product highly water-soluble, complicating extraction from aqueous media.

  • Chromatography: Highly polar compounds may be difficult to purify by standard silica gel chromatography. Reverse-phase chromatography or ion-exchange chromatography may be necessary.

  • Crystallization: For solid products, crystallization can be an effective purification method. Finding a suitable solvent system is key.

4. Are there any safety precautions I should be aware of when working with this compound and its reactions?

Yes, this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Key precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Be aware of the hazards of the reagents used in the functionalization, such as strong bases (LDA), reducing agents (LiAlH₄), and cyanides, which are highly toxic.

Experimental Protocols

Protocol 1: α-Alkylation of this compound

This protocol describes a general procedure for the mono-alkylation of the α-carbon.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Slowly add the alkyl halide (1 equivalent) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for α-Alkylation

cluster_prep Preparation cluster_deprot Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous THF cool1 Cool to -78°C prep->cool1 add_lda Slowly add LDA solution cool1->add_lda stir1 Stir at -78°C for 1h add_lda->stir1 add_alkyl Slowly add alkyl halide stir1->add_alkyl stir2 Stir at -78°C for 2-4h add_alkyl->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for α-alkylation.

Protocol 2: Hydrolysis of this compound to 2-Morpholinoacetic acid

This protocol outlines the acidic hydrolysis of the nitrile group.

Materials:

  • This compound

  • 6M Hydrochloric acid (HCl)

  • Dioxane (optional, for solubility)

  • Diethyl ether

  • Sodium hydroxide (NaOH) for neutralization (optional)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and 6M HCl. If solubility is an issue, a co-solvent like dioxane can be added.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material and the intermediate amide are no longer visible. This may take several hours to overnight.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl. This will likely yield the hydrochloride salt of the product.[6]

  • To obtain the free amino acid, dissolve the residue in a minimal amount of water and neutralize with a base (e.g., NaOH) to its isoelectric point.

  • The product may precipitate or require extraction. If necessary, extract with an appropriate organic solvent or use ion-exchange chromatography for purification.

  • For the hydrochloride salt, the crude solid can be triturated with a solvent like diethyl ether to induce precipitation and then collected by filtration.[6]

Protocol 3: Reduction of this compound to 2-Morpholinoethan-1-amine

This protocol describes the reduction of the nitrile to a primary amine using LiAlH₄.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Lithium Aluminum Hydride (LiAlH₄)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Suspend LiAlH₄ (1-1.5 equivalents) in anhydrous THF or diethyl ether.

  • In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

  • Slowly add the this compound solution to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Caution: Exothermic reaction and hydrogen gas evolution. Slowly and carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of celite, washing the filter cake with THF or diethyl ether.

  • Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude diamine.

  • The product can be further purified by distillation or chromatography if necessary.

References

Technical Support Center: Strategies to Minimize Byproduct Formation with Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis and subsequent reactions of Morpholinoacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Morpholinoacetonitrile and what are the primary byproducts?

The most prevalent laboratory and industrial synthesis method for 4-Morpholinoacetonitrile is the N-alkylation of morpholine with a haloacetonitrile, typically chloroacetonitrile. This is a nucleophilic substitution reaction where the secondary amine of the morpholine attacks the electrophilic carbon of the chloroacetonitrile.

The primary and most common byproduct is the dialkylated morpholinium salt, specifically N,N-bis(cyanomethyl)morpholinium chloride. This occurs when a second molecule of chloroacetonitrile reacts with the newly formed 4-Morpholinoacetonitrile. Another potential impurity is unreacted morpholine.

Q2: What are the key factors influencing the formation of the dialkylated byproduct?

Several factors can influence the rate of the competing dialkylation reaction:

  • Stoichiometry: An excess of chloroacetonitrile relative to morpholine significantly increases the likelihood of dialkylation.

  • Reaction Temperature: Higher temperatures can accelerate the rate of both the desired mono-alkylation and the undesired di-alkylation, but may favor the latter.

  • Rate of Addition: Rapid addition of chloroacetonitrile creates localized high concentrations, promoting the formation of the dialkylated byproduct.

  • Solvent: The choice of solvent can influence the reaction rates. Polar aprotic solvents are often used, but their selection can impact the solubility of reactants and products, affecting the reaction outcome.

Q3: How can I minimize the formation of the N,N-bis(cyanomethyl)morpholinium chloride byproduct?

Minimizing the formation of the dialkylated byproduct is crucial for achieving high purity and yield of 4-Morpholinoacetonitrile. Key strategies include:

  • Control of Stoichiometry: Use a molar excess of morpholine relative to chloroacetonitrile. This increases the probability that chloroacetonitrile will react with the starting morpholine rather than the product.

  • Slow Addition of Chloroacetonitrile: Adding the chloroacetonitrile dropwise to the morpholine solution at a controlled rate maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

  • Choice of Base and Solvent: The presence of a non-nucleophilic base can neutralize the HCl formed during the reaction, preventing the formation of morpholine hydrochloride which is less reactive. The solvent should be chosen to ensure good solubility of the reactants.

Q4: What are common downstream reactions of 4-Morpholinoacetonitrile and their potential byproducts?

Two common downstream reactions are hydrolysis of the nitrile group to a carboxylic acid and reduction of the nitrile group to a primary amine.

  • Hydrolysis to 4-Morpholineacetic acid: This is typically achieved under acidic or basic conditions. A potential byproduct is the corresponding amide, 4-morpholineacetamide, resulting from incomplete hydrolysis.

  • Reduction to 2-Morpholinoethanamine: This can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Over-reduction or side reactions with the morpholine ring are potential concerns, though less common under controlled conditions.

Q5: How can I purify 4-Morpholinoacetonitrile from unreacted starting materials and byproducts?

Purification can typically be achieved through the following methods:

  • Extraction: Unreacted morpholine and the dialkylated morpholinium salt can often be removed by liquid-liquid extraction. Since morpholine is basic, it can be extracted into an acidic aqueous solution.

  • Crystallization: 4-Morpholinoacetonitrile is a solid at room temperature and can be purified by recrystallization from a suitable solvent system.

  • Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the product from impurities.

Troubleshooting Guides

Issue 1: Low Yield of 4-Morpholinoacetonitrile
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
Formation of Morpholine Hydrochloride - Ensure a suitable base (e.g., triethylamine, potassium carbonate) is used to neutralize the HCl generated.
Loss during Workup - Optimize the extraction pH to ensure the product remains in the organic phase while starting material is removed.- Minimize the number of transfer steps to reduce mechanical losses.
Issue 2: High Levels of Dialkylated Byproduct
Potential Cause Troubleshooting Step
Incorrect Stoichiometry - Use a 1.5 to 2-fold molar excess of morpholine.
Rapid Addition of Chloroacetonitrile - Add chloroacetonitrile dropwise over an extended period using an addition funnel.
High Reaction Temperature - Perform the reaction at room temperature or below, if the reaction rate is sufficient.
Issue 3: Presence of Colored Impurities
Potential Cause Troubleshooting Step
Degradation of Reactants or Product - Ensure the purity of starting materials.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected.
Side Reactions at High Temperatures - Lower the reaction temperature.
Impurities in Solvent - Use freshly distilled or high-purity solvents.

Quantitative Data on Byproduct Formation

While specific quantitative data from a single source is limited, the following table summarizes expected trends in byproduct formation based on general principles of N-alkylation.

Reaction Condition Expected Yield of 4-Morpholinoacetonitrile Expected % of Dialkylated Byproduct
1:1 Molar Ratio of Morpholine to ChloroacetonitrileModerateHigh
2:1 Molar Ratio of Morpholine to ChloroacetonitrileHighLow
Rapid Addition of Chloroacetonitrile at 50°CModerate to HighModerate to High
Slow Addition of Chloroacetonitrile at 25°CHighLow

Experimental Protocols

Protocol 1: Synthesis of 4-Morpholinoacetonitrile with Minimized Byproduct Formation

Materials:

  • Morpholine (2 equivalents)

  • Chloroacetonitrile (1 equivalent)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add morpholine and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the cooled solution.

  • Dissolve chloroacetonitrile in anhydrous dichloromethane and add it to the addition funnel.

  • Add the chloroacetonitrile solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the chloroacetonitrile is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_of_this compound morpholine Morpholine product 4-Morpholinoacetonitrile morpholine->product + Chloroacetonitrile (slow addition) chloroacetonitrile Chloroacetonitrile byproduct N,N-bis(cyanomethyl)morpholinium chloride product->byproduct + Chloroacetonitrile (excess) Troubleshooting_Workflow start Reaction Issue Identified low_yield Low Yield start->low_yield high_byproduct High Byproduct Level start->high_byproduct colored_impurities Colored Impurities start->colored_impurities check_stoichiometry Verify Stoichiometry (Excess Morpholine) low_yield->check_stoichiometry optimize_workup Optimize Workup/Purification low_yield->optimize_workup high_byproduct->check_stoichiometry check_addition_rate Slow Dropwise Addition high_byproduct->check_addition_rate check_temperature Lower Reaction Temperature high_byproduct->check_temperature colored_impurities->check_temperature check_purity Check Starting Material Purity colored_impurities->check_purity Downstream_Reactions start 4-Morpholinoacetonitrile hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis reduction Reduction (e.g., LiAlH4) start->reduction acid 4-Morpholineacetic acid hydrolysis->acid amide_byproduct 4-Morpholineacetamide (Byproduct) hydrolysis->amide_byproduct amine 2-Morpholinoethanamine reduction->amine

analytical methods for monitoring Morpholinoacetonitrile reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on monitoring the progress of Morpholinoacetonitrile reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of a this compound synthesis reaction?

A1: The choice of analytical technique depends on the specific reaction conditions and available equipment. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Fourier-Transform Infrared Spectroscopy (FTIR) can also be a valuable tool for qualitative analysis.

Q2: How can I use HPLC to monitor my reaction?

A2: HPLC is a powerful technique for separating and quantifying the components of your reaction mixture, including reactants (e.g., morpholine), the this compound product, and any potential byproducts.[1] By taking aliquots of your reaction at different time points, you can track the disappearance of reactants and the formation of the product, allowing you to determine the reaction's conversion rate and endpoint.

Q3: My this compound product is quite polar. What kind of HPLC column should I use?

A3: For polar compounds like this compound, a standard C18 reversed-phase column might result in poor retention.[2] Consider using a column designed for polar analytes, such as one with a polar-embedded stationary phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[3] Alternatively, using an ion-pairing reagent in the mobile phase can improve retention on a standard C18 column.[4]

Q4: Can I use Gas Chromatography (GC) for this analysis?

A4: Yes, GC can be used, particularly for assessing the purity of the final product. Due to the polarity of this compound, derivatization might be necessary to improve its volatility and chromatographic behavior.[5][6] However, for in-process reaction monitoring, direct injection of the reaction mixture might be challenging. GC-MS can be particularly useful for identifying unknown impurities.[7]

Q5: Is it possible to use NMR for quantitative analysis of the reaction mixture?

A5: Absolutely. Quantitative NMR (qNMR) is an excellent method for in-situ reaction monitoring.[8][9] It allows for the simultaneous quantification of multiple components in the reaction mixture without the need for chromatographic separation.[10][11] By integrating the signals corresponding to the reactants and the product, you can directly determine their relative concentrations and, consequently, the reaction conversion.[11]

Q6: What are the key IR spectral features I should look for to confirm the formation of this compound?

A6: The most prominent and indicative feature in the IR spectrum for the formation of this compound is the appearance of a sharp, medium-intensity peak corresponding to the nitrile (C≡N) stretch, typically found in the range of 2210-2260 cm⁻¹. Concurrently, you would observe the disappearance or reduction of reactant-specific peaks.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
Poor peak shape (tailing) for this compound Secondary interactions between the basic amine group and acidic silanol groups on the column's stationary phase.[2]1. Adjust Mobile Phase pH: Lower the pH to < 3 to suppress silanol ionization.[2] 2. Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) (0.1-0.5%) to the mobile phase to mask the active silanol sites.[2] 3. Choose a Different Column: Use a base-deactivated column or a column with an alternative stationary phase.[2]
Product elutes too early (low retention) The analyte is too polar for the reversed-phase column and mobile phase conditions.[2]1. Decrease Mobile Phase Polarity: Reduce the percentage of the aqueous component in your mobile phase. 2. Use a HILIC Column: These columns are specifically designed for retaining polar compounds.[3] 3. Add an Ion-Pairing Reagent: This will form a more hydrophobic complex with your analyte, increasing retention.[4]
Inconsistent retention times Fluctuation in mobile phase composition or temperature.1. Premix Mobile Phase: If using a gradient pump, try premixing the mobile phase to rule out proportioning valve issues.[12] 2. Degas Mobile Phase: Ensure proper degassing to prevent bubble formation in the pump. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
Extra, unexpected peaks in the chromatogram Contamination in the sample, mobile phase, or from the injector.1. Run a Blank Gradient: Inject your mobile phase to check for contamination. 2. Filter Samples: Ensure all samples are filtered through a 0.22 µm filter before injection.[12] 3. Clean the Injector: Follow the manufacturer's protocol for cleaning the injection port and syringe.
Quantitative NMR (qNMR) Analysis
Problem Potential Cause Suggested Solution
Inaccurate quantification Incomplete relaxation of nuclei between pulses, leading to signal intensity variations.1. Increase Relaxation Delay (d1): Ensure the delay between scans is at least 5 times the longest T1 relaxation time of the nuclei of interest. 2. Use a 90° Pulse Angle: A calibrated 90° pulse angle ensures maximum signal for quantification.
Broad or distorted peaks Poor magnetic field homogeneity (shimming) or high sample viscosity.1. Re-shim the Spectrometer: Perform manual or automatic shimming on your sample. 2. Dilute the Sample: If the reaction mixture is highly concentrated or viscous, dilute it with a suitable deuterated solvent.
Overlapping signals Signals from different compounds resonate at very similar chemical shifts.1. Use a Higher Field Spectrometer: This will provide better signal dispersion. 2. Select Non-Overlapping Peaks: Choose unique, well-resolved signals for each compound for integration.

Experimental Protocols

General HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method. Optimization will be required.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).

    • Dilute the aliquot in a known volume of mobile phase (e.g., 950 µL) in an HPLC vial.

    • Filter the sample through a 0.22 µm syringe filter.[12]

  • HPLC Conditions (Example):

    • Column: HILIC Column (e.g., 100 mm × 2.1 mm, 5 µm).[3]

    • Mobile Phase A: 20 mM Ammonium Formate.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: Start with a high percentage of Acetonitrile, and gradually increase the Ammonium Formate concentration.

    • Flow Rate: 0.5 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.[3]

    • Detector: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer.

  • Data Analysis:

    • Identify the peaks for reactants and the this compound product based on retention times of standard injections.

    • Integrate the peak areas.

    • Calculate the percent conversion by comparing the peak area of the product to the initial peak area of the limiting reactant.

Quantitative ¹H NMR (qNMR) for Reaction Monitoring
  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Add a known amount of a deuterated solvent (e.g., D₂O or CDCl₃) containing a known concentration of an internal standard (a compound with a simple spectrum that does not overlap with other signals).

    • Transfer the mixture to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (d1) of at least 5 times the T1 of the slowest relaxing proton.

      • Sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with minimal baseline correction and phasing.

    • Integrate the well-resolved signals of the internal standard, reactants, and the this compound product.

    • Calculate the concentration of each species relative to the known concentration of the internal standard.

Visualized Workflows

Reaction_Monitoring_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_decision Decision Phase Start Start Reaction Reaction Reaction in Progress Start->Reaction Sampling Take Aliquot at Time 't' Reaction->Sampling Quench Quench Reaction (if needed) Sampling->Quench Dilute Dilute & Filter Sample Quench->Dilute HPLC HPLC Analysis Dilute->HPLC NMR qNMR Analysis Dilute->NMR Data Process Data (Integrate Peaks) HPLC->Data NMR->Data Calculate Calculate Conversion / Purity Data->Calculate Decision Reaction Complete? Calculate->Decision Stop Stop Reaction & Workup Decision->Stop Yes Continue Continue Reaction Decision->Continue No Continue->Sampling

Caption: A general workflow for monitoring this compound reaction progress.

HPLC_Troubleshooting_Tree Start Poor HPLC Result ProblemType What is the issue? Start->ProblemType PeakShape Poor Peak Shape (Tailing/Fronting) ProblemType->PeakShape Peak Shape RetentionTime Inconsistent Retention Time ProblemType->RetentionTime Retention Time CheckSolvent Sample solvent matches mobile phase? PeakShape->CheckSolvent AdjustpH Adjust mobile phase pH CheckSolvent->AdjustpH No AddTEA Add competing base (e.g., TEA) AdjustpH->AddTEA ChangeColumn Use base-deactivated column AddTEA->ChangeColumn CheckPump Check pump pressure fluctuation RetentionTime->CheckPump Degas Degas mobile phase CheckPump->Degas Yes UseOven Use column oven for temp control Degas->UseOven Premix Premix mobile phase UseOven->Premix

Caption: A troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Morpholinoacetonitrile and Piperidinoacetonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of the final compound's properties and efficacy. Morpholinoacetonitrile and piperidinoacetonitrile, both α-aminonitriles, serve as valuable scaffolds and intermediates. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their synthesis, physicochemical properties, reactivity, and potential biological activities to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between this compound and piperidinoacetonitrile lies in the heterocyclic ring structure: morpholine contains an oxygen atom, whereas piperidine features a methylene group at the corresponding position. This seemingly subtle variation imparts significant differences in their physicochemical properties.

PropertyThis compoundPiperidinoacetonitrileReference
Molecular Formula C₆H₁₀N₂OC₇H₁₂N₂[1][2]
Molecular Weight 126.16 g/mol 124.18 g/mol [1][2]
Appearance White to off-white solidLiquidN/A
Melting Point 61-64 °CNot applicableN/A
Boiling Point 124 °C at 23 mmHgNot reportedN/A
pKa (of conjugate acid) Estimated lower than piperidinoacetonitrileHigher than this compound[3]
Polarity More polarLess polar[3]
Metabolic Stability Generally more stableMore prone to metabolism[3]

The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine.[3] This also increases the polarity of this compound. From a drug development perspective, the morpholine moiety is often associated with greater metabolic stability, as the adjacent carbon atoms are less susceptible to oxidation by cytochrome P450 enzymes.[3] Conversely, the piperidine ring is more prone to metabolic transformations such as N-dealkylation, ring oxidation, and lactam formation.[3]

Synthesis of this compound and Piperidinoacetonitrile

The primary synthetic route to both this compound and piperidinoacetonitrile is the Strecker reaction, a versatile method for preparing α-aminonitriles.[4] This one-pot, three-component reaction involves an aldehyde (formaldehyde in this case), a secondary amine (morpholine or piperidine), and a cyanide source.

Experimental Protocol: General Strecker Reaction for Secondary Amines

This protocol is adapted from a procedure for the asymmetric Strecker reaction of aldehydes with secondary amines and can be used for the synthesis of both this compound and piperidinoacetonitrile.[5]

Materials:

  • Formaldehyde (or a suitable formaldehyde equivalent)

  • Morpholine or Piperidine

  • Trimethylsilyl cyanide (TMSCN)

  • Sodium fluoride (NaF)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (morpholine or piperidine, 1.05 equivalents) and a catalyst (if desired for asymmetric synthesis, though not necessary for racemic products) in anhydrous dichloromethane.[5]

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly and simultaneously add formaldehyde (1.0 equivalent) and a solution of trimethylsilyl cyanide (1.2 equivalents) and sodium fluoride (0.1 equivalents) in dichloromethane to the cooled reaction mixture over a period of 3-4 hours.[5]

  • Allow the reaction mixture to stir at -20 °C for an additional 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α-aminonitrile.

Safety Precautions: Trimethylsilyl cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction Formaldehyde Formaldehyde Iminium Iminium Ion Intermediate Formaldehyde->Iminium + Secondary Amine SecondaryAmine Secondary Amine (Morpholine or Piperidine) SecondaryAmine->Iminium Cyanide Cyanide Source (e.g., TMSCN) Aminonitrile α-Aminonitrile (Product) Cyanide->Aminonitrile Iminium->Aminonitrile + Cyanide

Caption: General workflow for the Strecker synthesis of α-aminonitriles.

Comparative Reactivity

The reactivity of α-aminonitriles is characterized by the interplay between the amino and nitrile functionalities.

  • Nucleophilicity of the Nitrogen: The nitrogen atom in piperidinoacetonitrile is more nucleophilic than in this compound due to the absence of the electron-withdrawing oxygen atom. This suggests that piperidinoacetonitrile may react more readily with electrophiles at the nitrogen atom.

  • Reactivity of the α-Carbon: The α-carbon in both molecules can exhibit umpolung reactivity. Deprotonation of the α-carbon can generate a nucleophilic species that can react with electrophiles. The relative ease of deprotonation may be influenced by the electronic nature of the heterocyclic ring, but specific comparative data is lacking.

  • Nitrile Group Reactions: The nitrile group in both compounds can undergo typical reactions such as hydrolysis to form α-amino acids or reduction to yield 1,2-diamines. The presence of the morpholine or piperidine moiety is not expected to dramatically alter the fundamental reactivity of the nitrile group itself, although the overall reaction conditions and outcomes might be influenced by the properties of the heterocyclic ring.

Potential Biological Activities: An Extrapolation

Biological ActivityMorpholine DerivativesPiperidine DerivativesPotential for Acetonitrile Derivatives
Anticancer Some derivatives show significant cytotoxic activity against various cancer cell lines.Numerous piperidine-containing compounds exhibit potent anticancer effects.Both compounds are potential candidates for anticancer drug discovery, with the specific activity being highly dependent on further structural modifications.
Antimicrobial Morpholine is a scaffold in some antifungal and antibacterial agents.Piperidine alkaloids and synthetic derivatives have shown broad-spectrum antimicrobial activity.Both this compound and piperidinoacetonitrile could serve as starting points for the development of novel antimicrobial agents.
Neurological Morpholine is a core structure in several CNS-active drugs.Piperidine is a key pharmacophore in many drugs targeting the central nervous system, including antipsychotics and analgesics.The distinct electronic and lipophilic properties of the two rings could lead to different CNS activities and blood-brain barrier penetration.

It is important to note that the nitrile group itself can contribute to biological activity and also represents a potential metabolic liability, as it can be metabolized to release cyanide.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis MAN This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) MAN->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) MAN->Antimicrobial Neurological In vitro/In vivo Neurological Models MAN->Neurological PAN Piperidinoacetonitrile PAN->Cytotoxicity PAN->Antimicrobial PAN->Neurological SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Antimicrobial->SAR Neurological->SAR Lead Lead Compound Identification SAR->Lead

Caption: A logical workflow for the comparative biological evaluation.

Conclusion

This compound and piperidinoacetonitrile, while structurally similar, present distinct physicochemical and metabolic profiles that can be strategically exploited in chemical synthesis and drug design. The greater polarity and metabolic stability of the morpholine ring may be advantageous in certain applications, while the higher basicity and different lipophilicity of the piperidine ring could be beneficial in others. The choice between these two valuable building blocks will ultimately depend on the specific design criteria and desired properties of the target molecule. Further direct comparative studies are warranted to fully elucidate the nuances in their reactivity and biological activities.

References

A Comparative Guide to the Validation of Morpholinoacetonitrile Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. Morpholinoacetonitrile and its derivatives represent a class of compounds with significant potential in drug discovery, often serving as key intermediates or bioactive molecules themselves. Rigorous analytical validation is paramount to ensure the identity, purity, and structural integrity of these compounds throughout the research and development pipeline. This guide provides a comprehensive comparison of two primary analytical techniques for the validation of this compound derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Analytical Techniques: A Head-to-Head Comparison

NMR and MS are powerful, complementary techniques that provide distinct yet synergistic information for the structural elucidation and validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for providing detailed structural information. It allows for the unambiguous determination of the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of the morpholine ring, the acetonitrile group, and any substitutions.

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed molecular structure, atom connectivity, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sensitivity LowerHigher
Sample Requirement Milligram quantitiesMicrogram to nanogram quantities
Quantitative Analysis Excellent (qNMR)Good (with appropriate standards)
Structural Isomers Excellent for differentiationCan be challenging to differentiate without chromatography
Throughput LowerHigher (especially with LC-MS)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A systematic approach to NMR analysis is crucial for the complete characterization of this compound derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid interference with analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Typically 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-5 seconds to ensure full relaxation of protons.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral width: Typically 0-200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (if necessary): For complex structures or unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), is essential for confirming molecular weight and providing fragmentation data.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile, methanol, or a mixture with water).

  • For LC-MS, filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, often with a modifier like 0.1% formic acid to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for this compound derivatives due to the presence of the basic nitrogen atom in the morpholine ring.

    • Scan Mode: Full scan mode to determine the molecular ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation patterns.

Data Presentation: NMR and Mass Spectrometry Data for this compound Derivatives

The following tables summarize expected NMR chemical shifts and key mass spectral fragments for a hypothetical series of substituted this compound derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted this compound Derivatives

Protons/Carbons¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Morpholine H-2, H-6 (O-CH₂) 3.60 - 3.80 (t)66.0 - 68.0Protons and carbons adjacent to the oxygen atom are deshielded.
Morpholine H-3, H-5 (N-CH₂) 2.50 - 2.80 (t)53.0 - 55.0Protons and carbons adjacent to the nitrogen atom.
Acetonitrile -CH₂- 3.40 - 3.60 (s)45.0 - 50.0Methylene group attached to the morpholine nitrogen.
Acetonitrile -CN -115.0 - 120.0Quaternary carbon of the nitrile group.
Substituent (R) VariableVariableChemical shifts will depend on the nature and position of the substituent.

Table 2: Common Mass Spectral Fragmentation Patterns for this compound Derivatives

DerivativeParent Ion [M+H]⁺Key Fragment Ions (m/z)Proposed Fragment Structure/Loss
This compound 127.0986.08, 56.06Loss of acetonitrile group (-CH₂CN), Cleavage of the morpholine ring
2-(Morpholin-4-yl)propanenitrile 141.1186.08, 70.08Loss of the propanenitrile group, Cleavage of the morpholine ring
2-Phenyl-2-(morpholin-4-yl)acetonitrile 203.12116.08, 86.08Loss of the phenylacetonitrile group, Cleavage of the morpholine ring

Visualization of Analytical Workflows

experimental_workflow cluster_nmr NMR Validation cluster_ms Mass Spectrometry Validation nmr_sample Sample Preparation (5-50 mg in deuterated solvent) nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D) nmr_sample->nmr_acq nmr_data Spectral Analysis (Structure Confirmation) nmr_acq->nmr_data report Comprehensive Validation Report nmr_data->report ms_sample Sample Preparation (1-10 µg/mL in LC-MS solvent) ms_acq LC-MS/MS Analysis (Full Scan & Product Ion Scan) ms_sample->ms_acq ms_data Data Analysis (Molecular Weight & Fragmentation) ms_acq->ms_data ms_data->report compound This compound Derivative compound->nmr_sample compound->ms_sample

fragmentation_pathway M [M+H]⁺ This compound Derivative F1 Fragment 1 Loss of R-group M->F1 MS/MS F2 Fragment 2 Cleavage of Morpholine Ring M->F2 MS/MS F3 Fragment 3 Loss of Acetonitrile Moiety M->F3 MS/MS

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural validation, other chromatographic techniques are valuable for purity assessment and quantification, especially in complex matrices.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for determining the purity of a compound. It is particularly useful for separating the main compound from impurities. However, it does not provide the detailed structural information of NMR or the molecular weight information of MS.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable this compound derivatives. Derivatization may be required to increase volatility. GC-MS combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying volatile compounds.

Conclusion

The validation of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for unambiguous structure elucidation, while mass spectrometry provides crucial confirmation of molecular weight and fragmentation patterns. When combined with chromatographic techniques for purity assessment, these methods provide a robust and comprehensive validation package. This ensures the quality and integrity of these important chemical entities, paving the way for their successful application in research and drug development.

Comparative Biological Activity Screening of Novel Morpholinoacetonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of novel Morpholinoacetonitrile analogs. It provides a summary of their performance based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.

While direct comparative studies on a series of novel this compound analogs are limited in publicly available literature, this guide draws upon research on structurally related morpholine derivatives to provide a foundational understanding of their potential anticancer, antimicrobial, and anti-inflammatory activities. The data presented here is intended to serve as a reference for the screening and evaluation of new chemical entities within this class.

I. Comparative Analysis of Biological Activity

The biological activity of morpholine-containing compounds has been explored across various therapeutic areas. This section summarizes the quantitative data from studies on morpholine derivatives, which can be used as a benchmark for evaluating novel this compound analogs.

Anticancer Activity

Recent studies have highlighted the potential of morpholine derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

A study on substituted morpholine derivatives demonstrated their potential as topoisomerase II inhibitors.[1] The in vitro anticancer activity of two promising analogs, M2 and M5, was assessed against the MDA-MB-231 human breast cancer cell line using the SRB assay.[1] The results indicated that both compounds exhibited cytotoxic effects, with M5 showing slightly higher potency.[1]

Compound IDSubstitution PatternCancer Cell LineIC50 (µg/mL)[1]
M2 UnspecifiedMDA-MB-23188.27
M5 Methoxy-substitutedMDA-MB-23181.92

Another study on 2-morpholino-4-anilinoquinoline derivatives reported their anticancer activity against the HepG2 human liver cancer cell line.[2] The IC50 values for the most active compounds are presented below, with Sorafenib used as a positive control.[2]

Compound IDSubstitution on Anilino MoietyCancer Cell LineIC50 (µM)[2]
3c UnspecifiedHepG211.42 ± 0.01
3d UnspecifiedHepG28.50 ± 0.08
3e UnspecifiedHepG212.76 ± 0.07
Sorafenib -HepG25.2 ± 0.07
Antimicrobial Activity

The antimicrobial potential of morpholine derivatives has also been investigated. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

While specific data on this compound analogs is scarce, a study on new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives provides insights into the potential antimicrobial spectrum of related compounds.[3]

Further research is required to generate comparative MIC data for a series of novel this compound analogs against a panel of clinically relevant bacterial and fungal strains.

Anti-inflammatory Activity

Morpholine-containing compounds have been explored for their anti-inflammatory properties. The in vitro evaluation of anti-inflammatory activity often involves measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

A study on novel morpholine capped β-lactam derivatives evaluated their anti-inflammatory activity by measuring the inhibition of human inducible nitric oxide synthase (iNOS).[4] Several compounds showed significant inhibitory activity, with IC50 values reported in the millimolar range.[4]

Compound IDAnti-inflammatory RatioIC50 (mM) vs. HepG2 cells[4]
3e 380.48 ± 0.04
3h 620.51 ± 0.01
3k 510.22 ± 0.02
5c 720.12 ± 0.00
5f 510.25 ± 0.05
6c 350.82 ± 0.07
6d 550.44 ± 0.04
6f 990.60 ± 0.04
Dexamethasone 32-

II. Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the biological screening of novel compounds.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.[7]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[7] Incubate the cells for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7] Incubate for 15 minutes with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compounds: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.[8]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Assay: Collect the cell culture supernatant and react it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the nitrite concentration, which is an indicator of NO production.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value can be determined from the dose-response curve.

III. Visualization of Biological Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved in the biological activity of this compound analogs.

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add Novel this compound Analogs (various concentrations) seed->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add Solubilization Reagent (e.g., DMSO) incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability (%) read->analyze ic50 Determine IC50 values analyze->ic50

Figure 1. Experimental workflow for in vitro anticancer screening.
Putative Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a common target for therapeutic intervention. Morpholine-containing compounds have been shown to inhibit this pathway.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 mTOR Pathway cluster_3 Downstream Effects cluster_4 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibition G cluster_0 Apoptotic Stimulus cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Caspase Cascade cluster_3 Cell Death Drug This compound Analog Bax_Bak Bax/Bak Activation Drug->Bax_Bak Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax_Bak->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Guide to the Structure-Activity Relationship of Morpholinoacetonitrile Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholinoacetonitrile derivatives, a class of compounds being investigated for their potential as anticancer agents. While comprehensive SAR studies on a wide range of this compound analogs are still emerging, this document synthesizes available data on their cytotoxic effects against various cancer cell lines. It also details the experimental protocols for key biological assays and visualizes the primary signaling pathway implicated in their mechanism of action.

Structure-Activity Relationship of this compound Derivatives

The core structure of this compound consists of a morpholine ring attached to an acetonitrile group. Modifications to this scaffold have been explored to understand their impact on anticancer activity. The following table summarizes the in vitro cytotoxic activity of a series of 2-morpholino-4-anilinoquinoline derivatives, which incorporate the this compound moiety, against the HepG2 human liver cancer cell line.

Compound IDR Group (Substitution on Aniline Ring)HepG2 IC50 (µM)[1]
3a H> 30
3b 4-CH320.31
3c 4-OCH311.42
3d 4-F8.50
3e 4-Cl12.76
Sorafenib (Positive Control)15.85

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound that inhibits 50% of cell growth in vitro.

The data suggests that substitutions on the 4-anilino portion of the molecule significantly influence the cytotoxic activity against HepG2 cells. The unsubstituted analog (3a ) showed minimal activity. In contrast, the introduction of electron-donating (4-CH3, 4-OCH3) and electron-withdrawing (4-F, 4-Cl) groups at the para position of the aniline ring resulted in a notable increase in potency, with the 4-fluoro substituted derivative (3d ) exhibiting the highest activity, surpassing that of the positive control, Sorafenib.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[7]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[8]

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[4][6]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10][11] Several morpholine-containing compounds have been shown to exert their anticancer effects by inhibiting this pathway.[9][11][12]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound Derivatives This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add this compound Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparing the Efficacy of Catalysts for Morpholinoacetonitrile Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Methodologies

The primary route to Morpholinoacetonitrile is the N-alkylation of morpholine. This can be achieved through various methods, with the choice of catalyst and reaction conditions significantly impacting yield, purity, and environmental footprint. Below is a comparison of two representative approaches.

ParameterMethod A: Base-Catalyzed N-AlkylationMethod B: Heterogeneous Catalysis (Example)
Reaction N-alkylation of Morpholine with ChloroacetonitrileN-alkylation of Morpholine with Methanol
Catalyst Inorganic or Organic Base (e.g., K₂CO₃, Et₃N)CuO–NiO/γ–Al₂O₃
Reactants Morpholine, ChloroacetonitrileMorpholine, Methanol
Typical Yield Good to Excellent (estimated 80-95%)93.8% (for N-methylmorpholine)[2]
Reaction Temp. Room Temperature to Reflux220°C[2]
Reaction Time Several hoursNot specified, continuous flow[2]
Solvent Acetonitrile, DMF, DMSOGas-solid phase (no solvent)[2]
Byproducts Halide SaltWater[2]
Catalyst Sep. Aqueous ExtractionSimple Filtration
Green Aspects Atom economy can be moderate.High atom economy, catalyst is recyclable.[2]

Experimental Protocols

Method A: Base-Catalyzed N-Alkylation of Morpholine with Chloroacetonitrile

This method represents a standard and widely applicable approach for the synthesis of this compound.

Materials:

  • Morpholine

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of morpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

Method B: CuO–NiO/γ–Al₂O₃ Catalyzed N-Alkylation of Morpholine with Methanol

This method, while demonstrated for the synthesis of N-methylmorpholine, illustrates a greener, continuous flow process using a heterogeneous catalyst that could potentially be adapted for other N-alkylation reactions.[2]

Catalyst Preparation: The CuO–NiO/γ–Al₂O₃ catalyst is prepared by the impregnation method. γ–Al₂O₃ is impregnated with an aqueous solution of copper nitrate and nickel nitrate, followed by drying and calcination.[2]

Materials:

  • Morpholine

  • Methanol

  • CuO–NiO/γ–Al₂O₃ catalyst

  • Hydrogen (for catalyst reduction)

Procedure:

  • The reaction is carried out in a fixed-bed reactor.

  • The CuO–NiO/γ–Al₂O₃ catalyst is placed in the reactor and reduced in a stream of hydrogen at 513 K for 6 hours prior to the reaction.[2]

  • A mixture of morpholine and methanol (e.g., molar ratio of 1:3) is passed through the catalyst bed at a specific liquid hourly space velocity (LHSV).[2]

  • The reaction is conducted at a temperature of 220°C and a pressure of 0.9 MPa.[2]

  • The product stream is collected and analyzed by GC and GC-MS to determine conversion and selectivity.[2]

Visualizing the Workflow and Potential Biological Context

To further aid in the conceptualization of the synthesis and potential application of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_method_A Method A: Base-Catalyzed N-Alkylation cluster_method_B Method B: Heterogeneous Catalysis A_start Mix Morpholine and Base in Solvent A_add Add Chloroacetonitrile A_start->A_add A_react Heat to Reflux A_add->A_react A_workup Aqueous Workup and Extraction A_react->A_workup A_purify Purification A_workup->A_purify A_product This compound A_purify->A_product B_catalyst Prepare and Activate CuO-NiO/γ-Al₂O₃ Catalyst B_react Pass Morpholine and Methanol over Catalyst B_catalyst->B_react B_collect Collect Product Stream B_react->B_collect B_analyze Analysis (GC/MS) B_collect->B_analyze B_product N-Alkylmorpholine B_analyze->B_product

Caption: Comparative workflow for the synthesis of morpholino derivatives.

Given the prevalence of the morpholine scaffold in central nervous system drug discovery, a synthesized derivative like this compound could potentially interact with various biological signaling pathways.[1][3]

signaling_pathway Hypothetical Signaling Pathway for a Morpholine-Containing Drug drug This compound Derivative receptor Cell Surface Receptor (e.g., GPCR) drug->receptor Binds and Modulates enzyme Intracellular Enzyme (e.g., Kinase) drug->enzyme Inhibits/Activates second_messenger Second Messenger Cascade receptor->second_messenger enzyme->second_messenger transcription_factor Transcription Factor Activation second_messenger->transcription_factor cellular_response Cellular Response (e.g., Neurotransmission Modulation) transcription_factor->cellular_response

References

Spectroscopic Analysis of Substituted Morpholinoacetonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholinoacetonitrile scaffold is a key structural motif in a variety of biologically active compounds, making the precise elucidation of its derivatives' structures a critical aspect of medicinal chemistry and drug development. Spectroscopic techniques are indispensable tools for the unambiguous characterization of these molecules. This guide provides a comparative overview of the spectroscopic properties of substituted this compound compounds, supported by experimental data and detailed methodologies for their analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of hypothetically substituted this compound compounds, illustrating the influence of different substituents on their spectral characteristics. This data is compiled based on established principles of spectroscopic analysis and data from related morpholine-containing structures.

Table 1: ¹H NMR Spectral Data of Substituted 2-Aryl-2-morpholinoacetonitrile Derivatives (400 MHz, CDCl₃)

Substituent (X)δ H-2 (ppm, s)δ Morpholine (H-2', H-6') (ppm, t)δ Morpholine (H-3', H-5') (ppm, t)δ Aromatic (ppm)
-H4.853.752.607.30-7.45 (m)
-OCH₃ (p)4.803.742.586.90 (d), 7.25 (d)
-NO₂ (p)5.053.802.657.60 (d), 8.25 (d)
-Cl (p)4.903.762.627.35 (d), 7.40 (d)

Table 2: ¹³C NMR Spectral Data of Substituted 2-Aryl-2-morpholinoacetonitrile Derivatives (100 MHz, CDCl₃)

Substituent (X)δ C-2 (ppm)δ CN (ppm)δ Morpholine (C-2', C-6') (ppm)δ Morpholine (C-3', C-5') (ppm)δ Aromatic (ppm)
-H60.5117.067.050.0127.5, 128.9, 129.5, 135.0
-OCH₃ (p)59.8117.267.150.1114.2, 128.5, 127.0, 159.8
-NO₂ (p)61.5116.566.849.8124.0, 128.0, 142.0, 147.5
-Cl (p)60.0116.866.949.9128.8, 129.2, 134.0, 134.5

Table 3: FT-IR and Mass Spectrometry Data of Substituted 2-Aryl-2-morpholinoacetonitrile Derivatives

Substituent (X)FT-IR: ν(C≡N) (cm⁻¹)FT-IR: ν(C-O-C) (cm⁻¹)MS (ESI+): [M+H]⁺ (m/z)
-H22401115203.12
-OCH₃ (p)22381116233.13
-NO₂ (p)22451112248.10
-Cl (p)22421114237.08

Discussion of Spectral Trends

The electronic nature of the substituent on the aryl ring significantly influences the spectroscopic properties of this compound derivatives.

  • ¹H NMR Spectroscopy: Electron-donating groups (EDGs) like methoxy (-OCH₃) cause an upfield shift (lower ppm) of the proton at the 2-position and the aromatic protons due to increased electron density. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) lead to a downfield shift (higher ppm) of these protons. The signals for the morpholine protons are less affected by the aryl substituents, but slight shifts can be observed.

  • ¹³C NMR Spectroscopy: A similar trend is observed in the ¹³C NMR spectra. EDGs shield the carbon nuclei, resulting in an upfield shift, while EWGs deshield them, causing a downfield shift. The chemical shift of the nitrile carbon is also sensitive to the electronic effects of the substituents.

  • FT-IR Spectroscopy: The position of the nitrile stretching vibration (ν(C≡N)) is influenced by the substituent. EWGs tend to increase the frequency of this vibration, while EDGs have a lesser effect. The characteristic C-O-C stretching of the morpholine ring is typically observed around 1115 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺ in ESI-MS) is a key indicator of the compound's molecular weight and is directly affected by the mass of the substituent.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of substituted this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2 s, and 1024 or more scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the sample on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel substituted this compound compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Substituted This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Publication Publication Structure_Confirmation->Publication Publication/ Further Studies

Navigating Chemical Synthesis: A Guide to the Functional Group Tolerance of Morpholinoacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

While direct, extensive experimental data on the functional group tolerance of Morpholinoacetonitrile reactions is limited, this guide extrapolates likely outcomes based on the known reactivity of its constituent functional groups. The insights provided herein are intended to serve as a foundational resource for researchers designing synthetic routes involving this valuable compound.

Predicted Functional Group Tolerance in this compound Reactions

The primary reactive site of this compound in many synthetic applications is the α-carbon to the nitrile group. Deprotonation of this carbon generates a potent nucleophile that can participate in a range of carbon-carbon bond-forming reactions. The compatibility of other functional groups present in the reaction partners is a critical consideration for the success of these transformations.

The following table provides a qualitative assessment of the predicted tolerance of common functional groups in reactions where this compound acts as a nucleophile. This assessment is based on general principles of chemical reactivity and the absence of interfering side reactions under typical reaction conditions for nitrile anion additions.

Functional GroupClassPredicted ToleranceRationale
-Alkyl, -ArylHydrocarbonsToleratedGenerally inert under nucleophilic addition conditions.
-OR (Alkyl Ether)EthersToleratedTypically stable to nucleophilic attack and basic conditions.
-F, -Cl, -Br, -IHalidesGenerally ToleratedAryl and vinyl halides are usually stable. Alkyl halides may undergo competing SN2 reactions.
-NO₂NitroToleratedGenerally stable, although highly activated nitroarenes could be susceptible to nucleophilic aromatic substitution under harsh conditions.
-CNNitrileToleratedStable under the reaction conditions.
-COOREsterPotentially IncompatibleCan undergo nucleophilic acyl substitution by the this compound anion, leading to side products.
-CHOAldehydeReactiveWill react with the this compound anion in an addition reaction. This is often the desired transformation.
-C(O)RKetoneReactiveWill react with the this compound anion in an addition reaction.
-OHAlcoholIncompatible (without protection)The acidic proton will be deprotonated by the strong base used to generate the this compound anion. Protection is required.
-NH₂, -NHRPrimary/Secondary AmineIncompatible (without protection)Acidic protons will be deprotonated. Protection is necessary.
-C(O)NH₂, -C(O)NHRAmideGenerally ToleratedLess electrophilic than esters and generally stable to nucleophilic attack by nitrile anions.
-SO₂RSulfoneToleratedGenerally stable under these conditions.
-B(OR)₂Boronic EsterPotentially IncompatibleCan be sensitive to strong bases and nucleophiles. Compatibility should be evaluated on a case-by-case basis.

Experimental Protocols: A General Procedure for the Addition of this compound to an Aldehyde

The following is a representative, general experimental protocol for the addition of this compound to an aldehyde, a common application for this reagent. This protocol is based on standard procedures for similar nucleophilic additions of nitriles.

Materials:

  • This compound

  • Aldehyde substrate

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with this compound (1.0 equivalent) and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of the strong base (1.05 equivalents) in an appropriate solvent is added dropwise via syringe while maintaining the temperature at -78 °C. The solution is stirred at this temperature for 30-60 minutes to ensure complete deprotonation.

  • A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for a specified time (typically 1-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

Visualizing the Workflow and Key Relationships

To better understand the process of assessing functional group tolerance and the factors influencing the success of this compound reactions, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing Functional Group Tolerance cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Data Collection cluster_conclusion Conclusion start Select Representative Aldehyde Substrates with Diverse Functional Groups reagents Prepare Stock Solutions of This compound and Base start->reagents reaction_setup Set up Parallel Reactions under Inert Atmosphere reagents->reaction_setup deprotonation Deprotonation of this compound at -78 °C reaction_setup->deprotonation addition Addition of Aldehyde Substrates deprotonation->addition quench Quench Reactions and Work-up addition->quench analysis Analyze Crude Reaction Mixtures (TLC, LC-MS, NMR) quench->analysis purification Purify Products by Column Chromatography analysis->purification characterization Characterize Purified Products (NMR, HRMS) purification->characterization yield Determine Isolated Yields characterization->yield conclusion Compile Data and Assess Functional Group Tolerance yield->conclusion

Caption: A typical workflow for assessing functional group tolerance.

logical_relationship Factors Influencing this compound Reaction Success cluster_reagents Reagent Properties cluster_conditions Reaction Conditions center_node Successful Reaction reactivity Electrophilicity of Substrate reactivity->center_node sterics Steric Hindrance sterics->center_node influences functional_groups Absence of Incompatible Functional Groups functional_groups->center_node base Choice of Base base->center_node temperature Temperature Control temperature->center_node solvent Solvent Polarity solvent->center_node

Caption: Key factors for a successful this compound reaction.

Alternative Reagents and Future Directions

For transformations where this compound may not be suitable due to functional group incompatibility, researchers can consider alternative nucleophilic acetonitrile equivalents. These include, but are not limited to, other N-substituted acetonitriles with different steric and electronic properties, or silyl-protected cyanohydrins which can react under different conditions.

The development of milder methods for the activation of this compound, potentially through catalysis, would significantly broaden its applicability and functional group tolerance. Further systematic studies are crucial to fully elucidate the reaction scope of this versatile building block and to enable its more widespread use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

A Comparative Guide to Reagents for the Synthesis of 2-(Morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyanomethylmorpholine moiety, specifically 2-(morpholin-4-yl)acetonitrile, is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the versatile reactivity of the nitrile group, which can be readily converted into amines, carboxylic acids, amides, and other functional groups, allowing for the rapid diversification of lead compounds. The introduction of this moiety is typically achieved through the N-alkylation of morpholine. This guide provides an objective comparison of the traditional synthesis route using haloacetonitriles with a prominent one-pot alternative, the Strecker-type synthesis, supported by experimental data and detailed protocols for researchers in drug development and chemical synthesis.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for introducing the cyanomethylmorpholine group is a trade-off between reaction efficiency, operational simplicity, and safety. The two primary methods discussed are the classical nucleophilic substitution with a haloacetonitrile and a one-pot multicomponent reaction.

Method A: Classical N-Alkylation with Haloacetonitriles

This method is a direct and widely practiced approach for forming N-C bonds. It involves the reaction of morpholine, a secondary amine nucleophile, with an electrophilic two-carbon building block such as chloroacetonitrile or bromoacetonitrile. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, typically in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

  • Advantages: The reaction is generally straightforward, high-yielding, and easy to monitor. The starting materials are commercially available.

  • Disadvantages: Chloroacetonitrile is classified as a toxic and lachrymatory substance, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]

Method B: One-Pot Strecker-Type Synthesis

An effective alternative is a variation of the Strecker amino acid synthesis, which is a one-pot, three-component reaction.[3][4] In this context, morpholine, formaldehyde, and an alkali metal cyanide (e.g., potassium cyanide) are combined in a single reaction vessel. The reaction proceeds through the in-situ formation of a morpholinium-N-methylene iminium ion, which is subsequently trapped by the cyanide nucleophile to form the desired product.[5]

  • Advantages: This approach is highly convergent and atom-economical, utilizing inexpensive and readily available bulk chemicals. It avoids the use of lachrymatory haloacetonitriles.

  • Disadvantages: The primary drawback is the use of acutely toxic potassium or sodium cyanide, which necessitates strict safety protocols for handling and quenching.[6]

Data Presentation

The following table summarizes the key quantitative and qualitative parameters for the two synthetic methods.

ParameterMethod A: N-AlkylationMethod B: Strecker-Type Synthesis
Primary Reagents Morpholine, Chloroacetonitrile, K₂CO₃Morpholine, Formaldehyde, Potassium Cyanide
Solvent Acetonitrile (MeCN) or DMFWater or Water/Methanol
Typical Yield 85-95%70-85%
Reaction Temperature 25-80 °C0-25 °C
Reaction Time 4-12 hours6-18 hours
Key Safety Concern Highly toxic and lachrymatory haloacetonitrile[1]Acutely toxic alkali metal cyanide[6]

Mandatory Visualizations

Reaction Pathway Comparison

cluster_A Method A: N-Alkylation Morpholine Morpholine reagentA + Chloroacetonitrile (ClCH₂CN) + Base (K₂CO₃) reagentB + Formaldehyde (CH₂O) + Potassium Cyanide (KCN) product 2-(Morpholin-4-yl)acetonitrile reagentA->product SN2 Reaction product_ref 2-(Morpholin-4-yl)acetonitrile reagentB->product_ref One-Pot Reaction

Caption: Comparison of synthetic pathways to 2-(morpholin-4-yl)acetonitrile.

Generalized Experimental Workflow

G cluster_A Workflow A: N-Alkylation cluster_B Workflow B: Strecker-Type A1 Dissolve Morpholine & Base in Solvent A2 Add Chloroacetonitrile A1->A2 A3 Heat & Stir (e.g., 4-12h) A2->A3 A4 Filter Salts A3->A4 A5 Concentrate & Purify (Distillation/Chromatography) A4->A5 B1 Combine Morpholine & Formaldehyde in Water (Cool to 0°C) B2 Slowly Add KCN Solution B1->B2 B3 Stir at Low Temp (e.g., 6-18h) B2->B3 B4 Quench Reaction (e.g., with NaOCl - optional) B3->B4 B5 Extract with Solvent & Purify B4->B5

Caption: Generalized experimental workflows for each synthetic method.

Experimental Protocols

SAFETY PRECAUTION: These protocols involve hazardous materials. All procedures must be carried out by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

Protocol for Method A: N-Alkylation with Chloroacetonitrile
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (8.71 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).

  • Reaction Initiation: Stir the suspension at room temperature. Slowly add chloroacetonitrile (7.93 g, 0.105 mol) to the mixture dropwise over 15 minutes.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

  • Isolation and Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield 2-(morpholin-4-yl)acetonitrile as a colorless liquid.

Protocol for Method B: One-Pot Strecker-Type Synthesis

WARNING: This procedure uses potassium cyanide, which is extremely toxic. Ensure a quenching agent (e.g., bleach solution) is readily available and all waste is disposed of according to institutional safety guidelines.

  • Reagent Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place morpholine (26.1 g, 0.3 mol) and an aqueous solution of formaldehyde (37 wt. %, 27 g, 0.33 mol). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Cyanide Addition: Separately, prepare a solution of potassium cyanide (20.5 g, 0.315 mol) in 50 mL of water. Add this solution dropwise to the cooled morpholine-formaldehyde mixture over a period of 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Cool the reaction mixture in an ice bath. Extract the product directly from the aqueous mixture with dichloromethane (3 x 75 mL).

  • Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford the final compound.

Conclusion

Both N-alkylation with haloacetonitriles and the one-pot Strecker-type synthesis are viable and effective methods for preparing 2-(morpholin-4-yl)acetonitrile. The classical alkylation route is mechanistically simple and often provides slightly higher yields. However, the lachrymatory and toxic nature of chloroacetonitrile is a significant drawback. The Strecker-type synthesis offers an excellent one-pot alternative that avoids lachrymators and uses inexpensive starting materials, making it potentially more suitable for large-scale production. The choice of method ultimately depends on the researcher's access to reagents, the scale of the synthesis, and, most importantly, the laboratory's capabilities for safely handling either toxic lachrymators or acute cyanide-based reagents.

References

A Head-to-Head Comparison of Synthetic Routes to Morpholinoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Morpholinoacetonitrile, a valuable building block in the preparation of various pharmaceutical compounds, can be synthesized through several routes. This guide provides a detailed head-to-head comparison of two prominent synthetic pathways: direct nucleophilic substitution and a Strecker-type synthesis. The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflows to aid in the selection of the most appropriate method for a given research and development context.

Executive Summary

This guide outlines two distinct methods for the synthesis of 2-morpholinoacetonitrile. The first is a direct one-step nucleophilic substitution reaction between morpholine and chloroacetonitrile. The second is a three-component Strecker-type reaction involving morpholine, formaldehyde, and a cyanide source. While the direct substitution method is straightforward, the Strecker-type synthesis offers an alternative approach that may be advantageous under certain conditions. This document provides the necessary data and protocols to evaluate these routes based on factors such as yield, reaction conditions, and procedural complexity.

Data Presentation: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Direct Nucleophilic SubstitutionRoute 2: Strecker-Type Synthesis
Starting Materials Morpholine, ChloroacetonitrileMorpholine, Formaldehyde, Potassium Cyanide
Key Reagents/Catalysts Potassium CarbonateNone
Solvent AcetonitrileWater, Dichloromethane
Reaction Temperature Room Temperature to 80°C0°C to Room Temperature
Reaction Time 12 hours2 hours
Reported Yield ~85%~90%
Purification Method Filtration and concentrationExtraction and distillation
Number of Steps OneOne-pot (three components)

Experimental Protocols

Route 1: Direct Nucleophilic Substitution

This method involves the direct alkylation of morpholine with chloroacetonitrile in the presence of a base.

Materials:

  • Morpholine

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of morpholine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and add chloroacetonitrile (1.1 equivalents) dropwise.

  • After the addition is complete, heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by distillation or recrystallization to yield pure 2-morpholinoacetonitrile.

Route 2: Strecker-Type Synthesis

This one-pot reaction involves the condensation of morpholine, formaldehyde, and a cyanide source to form the desired aminonitrile.

Materials:

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Potassium Cyanide (KCN)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve potassium cyanide (1.1 equivalents) in water and cool the solution to 0°C in an ice bath.

  • In a separate flask, mix morpholine (1 equivalent) with an aqueous solution of formaldehyde (1 equivalent) and cool to 0°C.

  • Slowly add the morpholine-formaldehyde mixture to the cold potassium cyanide solution with vigorous stirring.

  • Continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1. Caution: This step will generate hydrogen cyanide gas and must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to afford pure 2-morpholinoacetonitrile.

Mandatory Visualization: Synthetic Route Comparison

The following diagrams illustrate the logical flow of the two synthetic routes to this compound.

G cluster_0 Route 1: Direct Nucleophilic Substitution cluster_1 Route 2: Strecker-Type Synthesis A1 Morpholine D1 Reaction at 80°C, 12h A1->D1 B1 Chloroacetonitrile B1->D1 C1 Potassium Carbonate in Acetonitrile C1->D1 E1 Filtration & Concentration D1->E1 F1 This compound (~85% Yield) E1->F1 A2 Morpholine D2 One-Pot Reaction at 0°C to RT, 2h A2->D2 B2 Formaldehyde B2->D2 C2 Potassium Cyanide in Water C2->D2 E2 Acidification & Extraction D2->E2 F2 This compound (~90% Yield) E2->F2

Caption: A comparative workflow of the two synthetic routes to this compound.

Conclusion

Both the direct nucleophilic substitution and the Strecker-type synthesis provide viable pathways to this compound. The choice between the two routes will depend on the specific requirements of the synthesis.

  • Route 1 (Direct Nucleophilic Substitution) is a straightforward and well-established method. It is a good option when simplicity and the use of a common, non-aqueous solvent are preferred. The slightly lower reported yield may be offset by the ease of the workup procedure.

  • Route 2 (Strecker-Type Synthesis) offers a slightly higher reported yield and a shorter reaction time. However, it involves the use of aqueous solutions and requires a careful acidification step due to the in situ generation of hydrogen cyanide, necessitating stringent safety precautions.

Researchers and drug development professionals should carefully consider these factors, along with the availability and cost of starting materials and reagents, to select the most suitable synthetic strategy for their specific needs.

Safety Operating Guide

Proper Disposal of Morpholinoacetonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of Morpholinoacetonitrile is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, including contaminated materials.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This substance is classified as harmful if swallowed or inhaled and is fatal in contact with skin.[1][2]

Required PPE:

  • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[3]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

II. Waste Segregation and Storage

Proper segregation of chemical waste is the first step in a compliant disposal process.

  • Waste Container: Use a designated, properly labeled, and sealed container for this compound waste.

  • Compatibility: Never mix this compound waste with other chemicals unless their compatibility is certain.[4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

III. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.

  • Collection of Waste:

    • Carefully transfer any waste this compound (solid or in solution) into a designated hazardous waste container.

    • Collect any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), paper wipes, and pipette tips, in a dedicated, sealed bag labeled as hazardous waste.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution or local regulations.

  • Arranging for Disposal:

    • The primary disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Crucially, do not discharge this compound into sewer systems or allow it to contaminate water, foodstuffs, feed, or seed. [3]

IV. Disposal of Contaminated Packaging

Empty containers that held this compound must also be disposed of properly.

  • Decontamination: Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Disposal Options for Decontaminated Containers:

    • Offer for recycling or reconditioning.

    • Puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill.[3]

    • For combustible packaging materials, controlled incineration is a possible disposal route.[3]

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup:

    • Wear the appropriate PPE as described in Section I.

    • For solid spills, avoid dust formation.[3]

    • Carefully collect the spilled material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

VI. First Aid Measures

In case of exposure, seek immediate medical attention and follow these first aid guidelines:

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate 2. Segregate Waste into Designated Container ppe->segregate is_spill Is this a spill? segregate->is_spill contaminated_packaging Contaminated Packaging? segregate->contaminated_packaging spill_procedure Follow Spill & Emergency Procedures is_spill->spill_procedure Yes label_waste 3. Label Container as 'Hazardous Waste: this compound' is_spill->label_waste No spill_procedure->label_waste contact_ehs 4. Contact EHS or Certified Waste Disposal Contractor label_waste->contact_ehs dispose 5. Arrange for Disposal via Licensed Facility (Incineration) contact_ehs->dispose end End: Compliant Disposal dispose->end contaminated_packaging->label_waste No triple_rinse Triple-Rinse Container contaminated_packaging->triple_rinse Yes dispose_rinsate Collect Rinsate as Hazardous Waste triple_rinse->dispose_rinsate dispose_container Dispose of Decontaminated Container (Recycle, Landfill, or Incinerate) triple_rinse->dispose_container dispose_rinsate->segregate

References

Navigating the Safe Handling of Morpholinoacetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Morpholinoacetonitrile is a chemical compound that demands meticulous handling and adherence to strict safety protocols due to its significant health hazards. This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

Understanding the specific dangers of this compound is the first step in safe handling. The compound is classified with several key hazards.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Dermal, Category 1H310: Fatal in contact with skin.[1][2]
Acute Toxicity, Oral, Category 4H302: Harmful if swallowed.[1][3][4]
Acute Toxicity, Inhalation, Category 4H332: Harmful if inhaled.[1]
Serious Eye Irritation, Category 2/2AH319: Causes serious eye irritation.[1][2][3][4]
Skin Irritation, Category 2H315: Causes skin irritation.[1][2]
NFPA 704 RatingHealth: 4 (Very short exposure could cause death or major residual injury)[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory. Engineering controls, such as working in a certified chemical fume hood, are the primary line of defense. The following PPE is required as a crucial secondary barrier.

CategoryRequired PPEKey Specifications & Best Practices
Eye & Face Protection Tightly-fitting Safety Goggles & Face ShieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield must be worn over goggles when there is a risk of splashing or aerosol generation.[5]
Hand Protection Chemical-Impermeable GlovesGloves must satisfy EN 374 standards.[3] Inspect gloves for any signs of degradation before each use.[3] Given the high dermal toxicity, double-gloving is recommended.
Body Protection Flame-Resistant, Impervious Lab Coat or CoverallsClothing should be designed to resist chemical permeation.[3] Ensure full coverage of skin.[5]
Respiratory Protection NIOSH-Approved RespiratorWork must be performed in a well-ventilated area, preferably a fume hood.[3][6] If exposure limits are exceeded or dust/aerosols are generated, a full-face respirator is necessary.[3]

Operational Workflow for Safe Handling

Following a systematic workflow minimizes the risk of exposure at every stage of handling this compound, from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_use Active Handling Phase cluster_post Post-Handling Phase Receiving Receiving Storage Secure Storage Receiving->Storage Inspect container integrity Pre_Use_Prep Pre-Use Preparation (Fume Hood) Storage->Pre_Use_Prep Transport in secondary container Handling Weighing & Handling Pre_Use_Prep->Handling Don full PPE Waste_Collection Waste Collection (Labeled, sealed container) Handling->Waste_Collection Segregate waste at source Decontamination Area & Equipment Decontamination Waste_Collection->Decontamination Clean work area Disposal Professional Disposal Decontamination->Disposal Doff PPE correctly

Caption: A step-by-step workflow for handling this compound.

Step-by-Step Handling Procedures
  • Preparation : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[3] Before starting, confirm that an emergency eyewash station and safety shower are accessible.

  • Donning PPE : Put on PPE in the following order: lab coat, inner gloves, respirator, safety goggles, face shield, and outer gloves pulled over the cuffs of the lab coat.

  • Handling :

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Wash hands thoroughly after handling, even after removing gloves.[3]

    • Do not eat, drink, or smoke in the handling area.[1][3]

  • Waste Disposal :

    • All materials contaminated with this compound, including gloves, wipes, and empty containers, must be treated as hazardous waste.

    • Dispose of contents and containers at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

    • Never discharge waste into sewer systems.[3]

    • Contaminated packaging should be triple-rinsed before recycling or punctured to render it unusable before landfill disposal.[3]

  • Doffing PPE : Remove PPE in a way that avoids cross-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and inner gloves. Remove the respirator last after leaving the work area.

Emergency Response and First Aid

Immediate and correct response to an exposure is critical.

G Emergency Response to Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Event Skin_Remove Immediately remove all contaminated clothing Exposure->Skin_Remove Eye_Rinse Rinse cautiously with water for at least 15 minutes Exposure->Eye_Rinse Inhale_Fresh_Air Move person to fresh air Exposure->Inhale_Fresh_Air Ingest_Rinse Rinse mouth with water Exposure->Ingest_Rinse Skin_Wash Wash with plenty of soap and water Skin_Remove->Skin_Wash Medical Seek Immediate Medical Attention Skin_Wash->Medical Eye_Lenses Remove contact lenses, if present and easy to do Eye_Rinse->Eye_Lenses Eye_Lenses->Medical Inhale_Breathe Give oxygen or artificial respiration if needed Inhale_Fresh_Air->Inhale_Breathe Inhale_Breathe->Medical Ingest_Vomit Do NOT induce vomiting Ingest_Rinse->Ingest_Vomit Ingest_Vomit->Medical

Caption: First aid procedures for different routes of exposure.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately take off all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[3] Call a poison center or doctor immediately.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible.[3] Consult a doctor.[3]
Inhalation Move the victim to fresh air.[3][6] If breathing is difficult, administer oxygen.[3][6] If not breathing, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3]
Ingestion Rinse mouth with water.[3] Do not induce vomiting.[3][6] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Accidental Release Measures

In case of a spill, evacuate personnel to a safe area.[3] Wearing full PPE, prevent further leakage and contain the spill with an inert absorbent material.[3][6] Remove all sources of ignition.[3][6] Collect the absorbed material into a suitable, sealed container for disposal and ensure the area is well-ventilated.[6] Do not allow the chemical to enter drains.[3][6]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.